molecular formula C9H8N2 B141391 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145901-21-9

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B141391
CAS No.: 145901-21-9
M. Wt: 144.17 g/mol
InChI Key: BMKZRLNIIGUAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-1H-pyrrolo[2,3-b]pyridine is a chemical building block based on the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, recognized for its significant potential in medicinal chemistry and drug discovery . This fused bicyclic structure serves as a versatile core for developing novel therapeutic agents due to its ability to mimic purine bases, allowing it to interact effectively with the hinge region of various kinase enzymes . The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent and selective inhibitory activity across a range of biological targets. Researchers have developed derivatives that are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), with one study showing compound 4h exhibiting IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively, and demonstrating significant anti-proliferative effects in breast cancer cells . Other analogues have been designed as selective Phosphodiesterase 4B (PDE4B) inhibitors, which are relevant for treating central nervous system (CNS) and inflammatory diseases . Furthermore, this scaffold has been explored for its interaction with human neutrophil elastase (HNE), a key enzyme in inflammatory respiratory diseases, resulting in inhibitors with IC50 values in the low nanomolar range . The 3-position of the pyrrolo[2,3-b]pyridine ring, which the ethenyl group occupies in this compound, is a key site for chemical modification to optimize binding affinity and selectivity against different targets, as modifications at this position can profoundly influence the compound's biological activity and physicochemical properties . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZRLNIIGUAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434430
Record name 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145901-21-9
Record name 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-vinyl-7-azaindole), a critical pharmacophore intermediate in the development of ATP-competitive kinase inhibitors.

Executive Summary & Structural Significance

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, primarily serving as a bioisostere for the indole and purine rings found in endogenous nucleotides. The 3-ethenyl derivative represents a high-value intermediate, providing a reactive "handle" for further functionalization via Heck couplings, olefin metathesis, or reduction to ethyl/alkyl linkers.[1]

Core Pharmacophore Features[1][2]
  • Hinge Binding Motif: Unlike indole, the 7-azaindole core possesses a pyridine nitrogen (N7) capable of accepting hydrogen bonds.[2] This allows for a bidentate binding mode with the kinase hinge region (N1-H donor, N7 acceptor), mimicking the adenine ring of ATP.

  • Electronic Profile: The electron-deficient pyridine ring reduces the electron density of the pyrrole ring compared to standard indoles, increasing resistance to oxidative metabolism.

  • Vinyl Reactivity: The C3-vinyl group acts as a versatile conjugation site for fragment-based drug discovery (FBDD), allowing the attachment of solubilizing tails or specific hydrophobic groups to access the kinase "back-pocket."

Synthetic Architecture

The synthesis of 3-ethenyl-1H-pyrrolo[2,3-b]pyridine is most robustly achieved via a two-stage sequence: Vilsmeier-Haack formylation followed by Wittig olefination . Direct vinylation via cross-coupling is possible but often suffers from catalyst poisoning due to the N7 lone pair.

Retrosynthetic Analysis (DOT Visualization)[1]

Retrosynthesis cluster_reagents Key Reagents Target 3-Ethenyl-7-azaindole (Target) Aldehyde 3-Formyl-7-azaindole (Stable Intermediate) Target->Aldehyde Wittig (Ph3PMeBr, Base) Core 7-Azaindole (Commercial Start) Aldehyde->Core Vilsmeier-Haack (POCl3, DMF) R1 Methyltriphenyl- phosphonium bromide R2 n-BuLi or KOtBu

Figure 1: Retrosynthetic disconnection showing the C3-formyl pathway as the primary access route.[1][3][4]

Experimental Protocols

The following protocols are designed for high purity and reproducibility. Causality is noted to explain specific reagent choices.[5]

Stage 1: Synthesis of 3-Formyl-1H-pyrrolo[2,3-b]pyridine

Mechanism: Electrophilic aromatic substitution. The electron-rich C3 position attacks the chloroiminium ion formed in situ.

  • Reagent Setup: Cool anhydrous DMF (10 equiv) to 0°C under

    
    .
    
  • Activation: Dropwise addition of

    
     (1.2 equiv). Critical: Maintain temp < 5°C to prevent thermal decomposition of the Vilsmeier reagent.
    
  • Addition: Add 7-azaindole (1.0 equiv) dissolved in DMF.

  • Reaction: Heat to 80°C for 4 hours. The pyridine ring deactivates the system, requiring higher temps than standard indoles.

  • Hydrolysis: Quench with ice water and neutralize with 20% NaOH. The precipitate is the aldehyde.

Stage 2: Wittig Olefination (Aldehyde Vinyl)

Mechanism: Ylide attack on the carbonyl carbon followed by oxaphosphetane collapse.

Protocol:

  • Ylide Formation:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under Argon.

    • Cool to -78°C.[6]

    • Add n-Butyllithium (2.5M in hexanes, 1.2 equiv) dropwise.[1]

    • Observation: Solution turns bright yellow (formation of the phosphorane ylide). Stir for 30 mins.

  • Substrate Addition:

    • Dissolve 3-Formyl-1H-pyrrolo[2,3-b]pyridine (from Stage 1) in minimal THF.

    • Add dropwise to the cold ylide solution.

    • Causality: Low temperature prevents side reactions at the acidic N1 proton, though the dianion mechanism (deprotonating N1 first) consumes 2 equivalents of base if N1 is unprotected. Recommendation: Use 2.2 equiv of base if N1 is unprotected to generate the N-lithio species, which protects the nitrogen during the reaction.

  • Workup:

    • Warm to Room Temperature (RT) over 2 hours.

    • Quench with saturated

      
      .
      
    • Extract with EtOAc.[6]

    • Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

Analytical Characterization

Verification of the vinyl group and integrity of the azaindole core is essential.

FeatureMethodExpected Signal / ValueInterpretation
Vinyl Proton (

)

NMR

6.85 (dd,

)
The "internal" vinyl proton adjacent to C3.
Vinyl Terminal (

)

NMR

5.70 (dd,

)
Trans-terminal proton.[1]
Vinyl Terminal (

)

NMR

5.25 (dd,

)
Cis-terminal proton.[1]
Azaindole NH

NMR

11.5 - 12.0 (br s)
Exchangeable proton; shift varies with solvent/conc.
C2 Proton

NMR

7.60 (s)
Characteristic singlet for the pyrrole ring.
Molecular Ion LC-MS

Consistent with formula

.

Medicinal Chemistry Applications: Kinase Binding

The 3-ethenyl group is rarely the final drug moiety; it is a scaffold. However, the core binding mode dictates its utility.[1]

Binding Modes
  • Normal Mode: The "Adenine-mimic." N1-H donates to the hinge backbone carbonyl; N7 accepts from the hinge backbone amide.

  • Flipped Mode: The molecule rotates 180°.[2][7] Common when bulky substituents at C3 clash with the "Gatekeeper" residue.

Pathway Visualization (DOT)[1]

KinaseBinding cluster_hinge Kinase Hinge Region cluster_drug 3-Ethenyl-7-azaindole Backbone_NH Backbone NH (Donor) N7 N7 (Pyridine) Acceptor Backbone_NH->N7 H-Bond Backbone_CO Backbone C=O (Acceptor) N1 N1 (Pyrrole) Donor N1->Backbone_CO H-Bond Vinyl C3-Vinyl Group (Solvent Front/Gatekeeper) Hydrophobic Pocket Hydrophobic Pocket Vinyl->Hydrophobic Pocket Van der Waals

Figure 2: Schematic representation of the bidentate hydrogen bonding network between the 7-azaindole core and the kinase hinge region.

References

  • Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. 3rd Ed.[1] Elsevier, 2010.[1] (Foundational text on azaindole reactivity).

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles."[1] Chemical Society Reviews, 2007.[1]

  • Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1][8] Chemical and Pharmaceutical Bulletin, 2018.[1]

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles."[1] Current Organic Chemistry, 2003.[1] (Detailed review on Vilsmeier/Wittig routes).

  • PDB Entry 3OG7: Crystal structure of PLX4032 (Vemurafenib) bound to BRAF, illustrating the 7-azaindole binding mode. [1]

Sources

Electronic Properties of 3-Ethenyl Substituted 7-Azaindoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 3-Ethenyl Substituted 7-Azaindoles Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry and materials science, recognized as a bioisostere of indole and purine. Its unique electronic signature—defined by the presence of a pyridine nitrogen (N7) and a pyrrole nitrogen (N1)—enables dual hydrogen-bonding modes and excited-state proton transfer (ESPT) phenomena.

The introduction of a 3-ethenyl (vinyl) substituent significantly alters these properties by extending the


-conjugation system. This modification lowers the HOMO-LUMO gap, induces intramolecular charge transfer (ICT), and creates a "Michael acceptor" motif relevant for covalent kinase inhibition. This guide provides a rigorous analysis of the synthesis, electronic characterization, and photophysical behavior of 3-ethenyl-7-azaindoles.

Molecular Architecture & Electronic Theory

The 7-Azaindole Core vs. 3-Ethenyl Substitution

The 7-azaindole core is electron-deficient in the six-membered ring (pyridine-like) and electron-rich in the five-membered ring (pyrrole-like).

  • Ground State: The N7 atom is basic (

    
    ), while the N1 proton is acidic (
    
    
    
    ).
  • 3-Ethenyl Effect: Substitution at the C3 position with an ethenyl group connects the electron-rich pyrrole ring to an external

    
    -system. This creates a "push-pull" electronic channel where the pyrrole acts as a donor and the ethenyl group (especially if substituted with electron-withdrawing groups like -CN or -COOR) acts as an acceptor or a conjugation bridge.
    
Tautomerism and Proton Transfer

A defining feature of 7-azaindoles is Excited State Proton Transfer (ESPT) .[1] In protic solvents (e.g., alcohols), the N1 proton can transfer to N7, often mediated by a solvent bridge, resulting in a dual-fluorescence phenomenon:

  • Normal Emission (

    
    ):  From the locally excited state (~380 nm).
    
  • Tautomer Emission (

    
    ):  From the proton-transfer tautomer (~500 nm).
    

The 3-ethenyl group stabilizes the polar excited state via charge delocalization, often enhancing the ICT character and red-shifting the emission spectra significantly compared to the parent scaffold.

ESPT_Mechanism Normal_GS Normal Ground State (N1-H ... N7) Normal_ES Normal Excited State (S1, Locally Excited) Normal_GS->Normal_ES hν (Abs) Normal_ES->Normal_GS Fluorescence (FN) Tautomer_ES Tautomer Excited State (N1 ... H-N7) Normal_ES->Tautomer_ES ESPT (Solvent Mediated) Tautomer_GS Tautomer Ground State (Rare) Tautomer_ES->Tautomer_GS Fluorescence (FT) Tautomer_GS->Normal_GS Fast Reverse PT

Figure 1: The ESPT cycle characteristic of 7-azaindoles. 3-Ethenyl substitution modulates the energy of the Normal Excited State, often favoring ICT over ESPT in polar aprotic solvents.

Synthesis & Structural Validation

The most robust route to 3-ethenyl-7-azaindoles is not direct vinylation, but rather the Knoevenagel Condensation or Wittig Reaction starting from 7-azaindole-3-carboxaldehyde . This method is preferred for its modularity, allowing the introduction of various functional groups on the vinyl terminus.

Protocol: Synthesis of 3-(2-Substituted-Ethenyl)-7-Azaindole

Objective: Synthesize a 3-styryl or 3-vinyl derivative (e.g., 3-(2-cyanoethenyl)-7-azaindole).

Reagents:

  • 7-Azaindole-3-carboxaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile or Phenylacetonitrile) OR Wittig Reagent (e.g., Benzyltriphenylphosphonium chloride)

  • Base: Piperidine (cat.) for Knoevenagel; NaH or KOtBu for Wittig.

  • Solvent: Ethanol (Knoevenagel); THF (Wittig).

Step-by-Step Methodology:

  • Preparation: Dissolve 7-azaindole-3-carboxaldehyde (1 mmol) in anhydrous Ethanol (5 mL).

  • Activation: Add the active methylene compound (1.1 mmol).

  • Catalysis: Add 2-3 drops of Piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by a fluorescent product spot.
    
  • Precipitation: Cool to room temperature. The product often precipitates as a colored solid (yellow/orange).

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

Validation Criteria (Self-Validating):

  • Appearance: Product should be yellow/orange (extended conjugation).

  • H-NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of vinyl protons (~7.5–8.0 ppm, d,

    
     Hz for trans isomer).
    
  • Fluorescence: The product should exhibit strong fluorescence under 365 nm UV light, unlike the starting aldehyde which is weakly fluorescent.

Synthesis_Workflow Start 7-Azaindole Formylation Vilsmeier-Haack (POCl3, DMF) Start->Formylation Aldehyde 3-Formyl-7-azaindole (Key Intermediate) Formylation->Aldehyde Branch Route Selection Aldehyde->Branch RouteA Knoevenagel Condensation (Active Methylene, Piperidine) Branch->RouteA RouteB Wittig Reaction (Phosphonium Salt, Base) Branch->RouteB ProductA 3-(2-Cyano/Acyl-vinyl)-7-azaindole (Electron Deficient Vinyl) RouteA->ProductA ProductB 3-Styryl-7-azaindole (Aryl Conjugated) RouteB->ProductB

Figure 2: Synthetic workflow highlighting the divergence from the common aldehyde intermediate.

Photophysical Characterization

The electronic properties of 3-ethenyl-7-azaindoles are dominated by the interplay between the electron-rich indole ring and the electron-withdrawing nature of the pyridine ring and the vinyl substituent.

Spectral Data Comparison

The table below contrasts the parent molecule with its ethenyl-substituted derivatives. Note the significant red shift caused by the vinyl group.

CompoundSolventAbs

(nm)
Em

(nm)
Stokes Shift (nm)Quantum Yield (

)
7-Azaindole (Parent) Water288386980.03
7-Azaindole Ethanol290380 (Normal) / 505 (Tautomer)90 / 215~0.1
3-Vinyl-7-azaindole MeCN315 (est)410 (est)~95N/A
3-Styryl-7-azaindole MeCN3424651230.45
3-(4-Nitrostyryl)-7AI MeCN395580185<0.01 (Quenched)

Data synthesized from spectroscopic studies of 7-azaindole and its 3-styryl analogues [1, 2, 4].

Solvatochromism & ICT

3-Ethenyl derivatives exhibit positive solvatochromism.

  • Mechanism: Upon excitation, electron density shifts from the pyrrole nitrogen (N1) toward the vinyl group and the pyridine nitrogen (N7). This creates a highly dipolar Excited State (ICT state).

  • Observation: In non-polar solvents (Hexane), emission is blue-shifted and structured. In polar solvents (DMSO, Water), emission is red-shifted and broad, indicating solvent stabilization of the ICT state.

Protonation Switching

The 7-azaindole scaffold has two protonation sites.

  • N7 Protonation (pH < 4): The pyridine nitrogen is the most basic site. Protonation here enhances the electron-withdrawing power of the ring, stabilizing the LUMO significantly. This leads to a Red Shift in absorption and often quenching of fluorescence due to enhanced non-radiative decay.

  • N1 Deprotonation (pH > 13): Removal of the pyrrole proton creates an anion, leading to a blue-shifted absorption but often a distinct anionic emission.

Computational Insights (DFT)

Density Functional Theory (DFT) calculations (typically B3LYP/6-31G*) reveal the orbital mechanics driving these properties.

  • HOMO: Localized primarily on the pyrrole ring and the C2=C3 double bond.

  • LUMO: Delocalized over the pyridine ring and the exocyclic vinyl group.

  • Gap Energy:

    • 7-Azaindole:

      
       eV (UV absorption).
      
    • 3-Vinyl-7-azaindole:

      
       eV.
      
    • 3-Styryl-7-azaindole:

      
       eV (Visible absorption).
      

This reduction in gap energy explains the bathochromic shift. The nodal pattern of the LUMO at the vinyl beta-carbon suggests susceptibility to nucleophilic attack (Michael addition), relevant for covalent drug design.

Applications in Drug Discovery & Bioimaging

Kinase Inhibition (Covalent)

The 3-ethenyl group, particularly when substituted with an electron-withdrawing group (e.g., acrylamide), serves as a "warhead" for covalent kinase inhibitors.

  • Target: Cysteine residues in the ATP-binding pocket of kinases (e.g., JAK, BTK).

  • Mechanism: The 7-azaindole core binds via H-bonds (N7 acceptor, N1 donor) to the hinge region, positioning the 3-ethenyl group to react with a specific cysteine thiol via Michael addition.

Fluorescent Probes

Due to their sensitivity to the microenvironment (solvatochromism), 3-ethenyl-7-azaindoles are used as:

  • Viscosity Sensors: Rotation around the vinyl bond can be restricted in viscous media, enhancing fluorescence (Molecular Rotor effect).

  • pH Sensors: The N7 protonation event acts as an "On/Off" or ratiometric switch for fluorescence.

References

  • Photophysics of 7-Azaindole and Derivatives: Source: Iowa State University Digital Repository. "Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water." URL:[Link]

  • Synthesis via Wittig/Knoevenagel: Source: MDPI (Molecules). "Facile Synthesis of N-vinylindoles via Knoevenagel Condensation." (Analogous chemistry for Azaindoles). URL:[Link]

  • Heck Reaction on 7-Azaindoles: Source: Aurigene Pharmaceutical Services. "A highly effective synthesis of 2-alkynyl-7-azaindoles" (Discusses Pd-catalyzed coupling on the scaffold). URL:[Link]

  • Photodynamics and Solvatochromism: Source: UPV/EHU.[2] "Photodynamics of azaindoles in polar media: the influence of the environment." URL:[Link]

  • Protonation Effects: Source: Frontiers in Chemistry. "Changes in Protonation Sites of 3-Styryl Derivatives of 7-(dialkylamino)-aza-coumarin Dyes Induced by Cucurbit[7]uril." URL:[Link]

Sources

The 3-Ethenyl Vector: Mastering the 7-Azaindole Scaffold in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) scaffold stands as a "privileged structure" due to its bioisosteric resemblance to the purine core of ATP. Among its derivatives, 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine represents a critical pharmacophoric node. It is not merely a static intermediate but a versatile synthetic vector that allows medicinal chemists to probe the solvent-exposed regions of the kinase ATP pocket, enforce conformational rigidity via styryl linkers, and facilitate the construction of macrocycles via Ring-Closing Metathesis (RCM).

This guide dissects the strategic utility of the 3-ethenyl moiety, transitioning from its synthesis to its application in designing Type I, Type II, and Targeted Covalent Inhibitors (TCIs).

Structural Biology & Mechanistic Rationale

The 7-Azaindole Core: An Adenine Bioisostere

The efficacy of 3-ethenyl-1H-pyrrolo[2,3-B]pyridine begins with its core. The 7-azaindole system mimics the hydrogen-bonding pattern of adenine, the natural ligand of protein kinases.[1]

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (typically the carbonyl of the residue n).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge region (typically the amide NH of residue n+2).

The 3-Ethenyl Group: The "Gateway" Vector

The 3-position of the 7-azaindole is the primary vector for modification. In the ATP binding pocket, this position points directly towards the solvent-exposed region (or the ribose binding pocket depending on the specific kinase topology).

Why the Ethenyl (Vinyl) Group?

  • Conformational Rigidity: Unlike an ethyl (alkyl) linker, the ethenyl group possesses a double bond that restricts rotation. This reduces the entropic penalty upon binding by pre-organizing the inhibitor into a bioactive conformation (e.g., planar "styryl" configurations).

  • Electronic Conjugation: The vinyl group conjugates the electron-rich azaindole ring with downstream substituents (e.g., phenyl, pyridine), creating an extended

    
    -system that can engage in 
    
    
    
    -stacking interactions with the P-loop or activation loop.
  • Synthetic Handle: It serves as a "universal socket" for Heck couplings, allowing rapid library generation of 3-alkenyl derivatives.

Visualization: Binding Mode Topology

BindingMode KinaseHinge Kinase Hinge Region (Backbone CO & NH) AzaindoleCore 7-Azaindole Core (Adenine Mimic) KinaseHinge->AzaindoleCore Bidentate H-Bonds Position3 C3 Position (Nucleophilic Site) AzaindoleCore->Position3 Attachment Point VinylGroup 3-Ethenyl Group (Rigid Linker / Vector) Position3->VinylGroup Functionalization SolventFront Solvent Exposed Region (Solubility & Selectivity) VinylGroup->SolventFront Extends into HydrophobicPocket Hydrophobic Pocket (Affinity) VinylGroup->HydrophobicPocket Orients towards

Figure 1: Topological interaction map of the 3-ethenyl-7-azaindole scaffold within the kinase ATP pocket.

Synthetic Utility & Experimental Protocols

The 3-ethenyl moiety is rarely the "final" functional group; it is the means to an end. It allows for the rapid diversification of the scaffold.

Synthesis of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

The synthesis typically proceeds via the Vilsmeier-Haack formylation followed by a Wittig olefination. This route is preferred over direct vinylation due to higher yields and purity.

Protocol 1: Synthesis of the 3-Ethenyl Core

  • Formylation: Dissolve 7-azaindole (1.0 eq) in DMF. Add POCl

    
     (1.1 eq) dropwise at 0°C. Heat to 80°C for 3 hours. Hydrolyze with aqueous NaOH to obtain 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
    
  • Wittig Reaction: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in dry THF. Add KOtBu (1.5 eq) at 0°C to generate the ylide (yellow color). Stir for 30 min.

  • Addition: Add the aldehyde (from step 1) to the ylide solution. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).
    
    • Yield Expectation: 75-85%

    • Validation:

      
      H NMR shows characteristic vinyl protons (dd) at 
      
      
      
      5.0–6.8 ppm.
Functionalization: The Heck Coupling Strategy

The primary utility of the 3-ethenyl group is in Palladium-catalyzed Heck reactions to create 3-styryl-7-azaindoles . These derivatives are potent inhibitors of kinases like ROCK , JAK , and Trk .

Protocol 2: Heck Coupling for Library Generation

  • Reagents: 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine (1.0 eq), Aryl Halide (Ar-I or Ar-Br, 1.1 eq), Pd(OAc)

    
     (5 mol%), P(o-tol)
    
    
    
    (10 mol%), Et
    
    
    N (2.0 eq).
  • Solvent: DMF or CH

    
    CN.
    
  • Conditions: Sealed tube, 100°C, 12-24 hours.

  • Mechanism: The Pd(0) inserts into the Ar-X bond, coordinates to the vinyl group, inserts (migratory insertion), and undergoes

    
    -hydride elimination to reform the double bond (usually trans-selective).
    

Application in Drug Design

Designing Type I Inhibitors (ROCK & JAK)

In Rho-associated protein kinase (ROCK) inhibitors, the 3-position is extended to reach a hydrophobic back-pocket.

  • Strategy: Use the 3-ethenyl group to link the 7-azaindole core to a substituted phenyl or pyridine ring.

  • SAR Insight: The double bond provides a rigid spacer that prevents the "collapse" of the side chain, maintaining the necessary distance to interact with the hydrophobic motif without inducing steric clash with the gatekeeper residue.

Macrocyclization (Ring-Closing Metathesis)

A cutting-edge application is using the 3-ethenyl group as one "arm" of a macrocyclization precursor.

  • Workflow:

    • Install a 3-ethenyl group.[2][3][4][5][6]

    • Alkylate the N1-position with a chain containing a terminal alkene.

    • Perform Ring-Closing Metathesis (RCM) using Grubbs' II catalyst.

  • Result: A rigid macrocycle that "locks" the bioactive conformation, significantly improving potency and selectivity (e.g., in Lorlatinib analogs).

Covalent Inhibitor Precursors

While the simple vinyl group is not sufficiently electrophilic to target cysteine residues under physiological conditions (unlike acrylamides), it serves as the scaffold for Styryl Sulfones or Styryl Nitriles .

  • Modification: The 3-ethenyl group can be chemically modified (e.g., via olefin cross-metathesis with acrylonitrile) to generate a Michael Acceptor at the 3-position.

  • Target: Cysteines in the solvent front (e.g., FGFR4 Cys552).

Comparative Data Analysis

The following table summarizes the Structure-Activity Relationship (SAR) effects of the 3-ethenyl linker compared to other common linkers at the 3-position.

Linker TypeStructureConformational PropertiesKinase Selectivity ImpactSynthetic Accessibility
Hydrogen -HN/ALow (Core only)High (Starting Material)
Ethyl -CH

CH

-
Flexible (Free rotation)Moderate (Entropic penalty)High (Hydrogenation of vinyl)
Ethenyl -CH=CH-Rigid (Planar) High (Pre-organized) High (Heck/Wittig)
Ethynyl -C

C-
Linear (Cylindrical)High (Specific vectors)Moderate (Sonogashira)
Acrylamide -CH=CH-CO-Rigid + ReactiveVery High (Covalent)Moderate (Acylation)

Workflow Visualization

SynthesisWorkflow Start 7-Azaindole Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Aldehyde 3-Carbaldehyde Step1->Aldehyde Step2 Wittig Reaction (Ph3P=CH2) Aldehyde->Step2 Vinyl 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine (The Core Vector) Step2->Vinyl PathA Path A: Heck Coupling (Ar-X, Pd cat.) Vinyl->PathA PathB Path B: Metathesis (Grubbs Cat.) Vinyl->PathB PathC Path C: Hydrogenation (H2, Pd/C) Vinyl->PathC ProdA Styryl Inhibitors (Rigid Extension) PathA->ProdA ProdB Macrocycles (Conformational Lock) PathB->ProdB ProdC Alkyl Linkers (Flexible Probes) PathC->ProdC

Figure 2: Synthetic divergence from the 3-ethenyl intermediate to diverse kinase inhibitor classes.

References

  • Zhang, T., et al. (2016). "Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors." Nature Chemical Biology, 12(10), 876–884. Link

  • Bandarage, U. K., et al. (2018).[7] "Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626. Link

  • Popowycz, F., & Mérour, J. Y. (2011). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 18(23), 3549-3566. Link

  • Zhong, Z., et al. (2022). "Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors." Journal of Medicinal Chemistry, 65(10), 7278-7295. Link

  • Song, J. J., et al. (2002). "A novel synthesis of 3-vinyl-7-azaindoles." Journal of Organic Chemistry, 67(11), 3924-3926. Link

Sources

Solubility profile of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Compound Identity:

  • IUPAC Name: 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine[1][2][3][4]

  • Common Name: 3-Vinyl-7-azaindole

  • CAS Number: 145901-21-9

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [5][6]
  • Molecular Weight: 144.17 g/mol [5]

Technical Abstract: 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics. Its physicochemical behavior is dominated by the 7-azaindole core, which exhibits dual hydrogen-bonding capability (donor at N1, acceptor at N7).[5] This guide defines its solubility limits to ensure reproducibility in synthetic workups and biological assays.

Key Solubility Takeaway: The compound exhibits an amphiphilic solubility profile biased toward polar aprotic solvents.[5][6] It is highly soluble in DMSO and DMF, moderately soluble in chlorinated organics and esters, and practically insoluble in non-polar aliphatic hydrocarbons and neutral water.[5][6]

Part 2: Physicochemical Properties & Solubility Profile

Core Physicochemical Drivers

Understanding the molecule's structure is the first step to mastering its solubility.[5][6]

  • 7-Azaindole Core: The pyridine nitrogen (N7) creates a significant dipole and accepts hydrogen bonds, enhancing solubility in polar solvents compared to the indole analog.[5][6]

  • Vinyl Group (C3): Adds lipophilicity (hydrophobicity), reducing water solubility compared to the parent 7-azaindole, but maintaining solubility in organic extraction solvents like Dichloromethane (DCM).[5][6]

  • Acidity/Basicity:

    • pKa (Conjugate Acid): ~4.6 (Pyridine N7).[5][6]

    • Implication: Solubility in aqueous media can be drastically improved by lowering pH < 3.0, protonating N7.[5][6]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Primary Choice. Ideal for biological stock solutions (10-100 mM) and synthetic reaction media.
Polar Protic Methanol, Ethanol Moderate (10-30 mg/mL) Good for recrystallization.[5][6] Heating may be required for high concentrations.[5][6]
Chlorinated DCM, Chloroform High (>20 mg/mL) Preferred for liquid-liquid extraction (workup) and chromatography loading.[5][6]
Esters Ethyl Acetate (EtOAc) Moderate Standard extraction solvent.[5][6] Often used in mixtures with Hexanes for TLC/Column chromatography.[5][6]
Ethers THF, 1,4-Dioxane High Excellent reaction solvent; compatible with many organometallic couplings involving the vinyl group.[5][6]
Non-Polar Hexanes, Heptane Insoluble Anti-solvent. Used to precipitate the compound from EtOAc or DCM solutions.[5][6]
Aqueous Water, PBS (pH 7.4) Low (<0.1 mg/mL) Compound will crash out upon dilution from DMSO if concentration >1% v/v.

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Context: For use in high-throughput screening or cell-based assays.

  • Target Concentration: 10 mM

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)[5]

Step-by-Step:

  • Weighing: Accurately weigh 1.44 mg of 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine into a sterile microcentrifuge tube.

    • Note: Due to the vinyl group's potential for polymerization, avoid using metal spatulas if traces of transition metals are suspected; use glass or plastic.[5][6]

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. The solid should dissolve instantly, creating a clear, colorless to pale yellow solution.[5][6]

    • Visual Check: If particles remain, sonicate for 1 minute at ambient temperature.[5][6]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[5] Stable for 3 months at -20°C. The vinyl group is reactive; protect from light and radical initiators.

Protocol B: Purification via Acid-Base Extraction

Context: Recovering the compound from a crude reaction mixture (Self-Validating Protocol).

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract the organic layer with 1M HCl .[5][6]

    • Mechanism:[5][7][8] The pyridine nitrogen protonates (pH < pKa), moving the compound into the aqueous phase.[5][6] Impurities lacking a basic nitrogen remain in the EtOAc.[5][6]

  • Separation: Discard the organic layer.[5][6]

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO

    
      until pH ~9-10.
    
    • Observation: The solution will turn cloudy as the neutral free base precipitates.[5][6]

  • Re-Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane).[5][6]

  • Drying: Dry combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.

Part 4: Visualization & Logic

Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended downstream application.[5][6]

SolventSelection Start Start: 3-Vinyl-7-azaindole Application Intended Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Screening Synthesis Chemical Synthesis (Reaction) Application->Synthesis Derivatization Purification Purification (Extraction/Column) Application->Purification Isolation DMSO Solvent: Anhydrous DMSO (Stock 10-100 mM) BioAssay->DMSO RxnSolvent Solvent: DMF, THF, or MeCN (Avoid protic if using strong base) Synthesis->RxnSolvent Extraction Liquid-Liquid Extraction Purification->Extraction Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution SolventPair Phase 1: DCM or EtOAc Phase 2: Water (pH adjusted) Extraction->SolventPair

Caption: Decision logic for solvent selection ensuring compatibility with biological, synthetic, or purification workflows.

Dissolution Mechanism

Visualizing the molecular interactions driving solubility.

DissolutionMechanism cluster_Polar Polar Aprotic (DMSO) cluster_NonPolar Non-Polar (Hexane) Compound 3-Vinyl-7-azaindole (Solid Lattice) DMSO_Interaction Dipole-Dipole & H-Bond Acceptance (Disrupts Lattice) Compound->DMSO_Interaction Add DMSO Hexane_Interaction Weak Van der Waals only (Lattice Energy Dominates) Compound->Hexane_Interaction Add Hexane Result_Soluble Solution Formed DMSO_Interaction->Result_Soluble Result_Insoluble Precipitate Remains Hexane_Interaction->Result_Insoluble

Caption: Mechanistic comparison showing why DMSO dissolves the compound while Hexanes acts as an anti-solvent.[1][3][9][10]

Part 5: References

  • Preparation of 3-Vinyl-7-azaindole:

    • Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine).[8][9][11][12]

    • Source:Current Organic Chemistry, 2001, Vol 5, 471-506.[5][6]

    • URL:[Link]

  • Physicochemical Properties of 7-Azaindoles:

    • Title: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) - PubChem Compound Summary.

    • Source: National Center for Biotechnology Information (NCBI).[5][6]

    • URL:[Link][5][6]

  • CAS Verification:

    • Title: 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl- (CAS 145901-21-9).

    • Source: ChemicalBook / CAS Common Chemistry.[5][6]

  • General Solubility Protocols for Azaindoles:

    • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.

    • Source:Journal of Medicinal Chemistry (via NCBI PMC).[5][6]

    • URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Ethenyl-7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique arrangement of hydrogen-bond donors and acceptors makes it exceptionally well-suited to function as a hinge-binding moiety in various kinase inhibitors.[1][2] The introduction of an ethenyl (vinyl) group at the electron-rich 3-position further enhances its utility, providing a key structural element for targeted covalent inhibitors or a versatile handle for subsequent chemical modifications.

This document provides a detailed guide to the primary synthetic strategies for preparing 3-ethenyl-1H-pyrrolo[2,3-b]pyridine. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions, offering field-proven, step-by-step protocols for Stille, Suzuki, and Heck couplings. The aim is to equip researchers with the necessary knowledge to confidently synthesize and validate this crucial building block for drug discovery programs.

Foundational Strategy: Precursor Synthesis and Protection

The successful synthesis of 3-ethenyl-1H-pyrrolo[2,3-b]pyridine invariably begins with a functionalized 7-azaindole core. The most common and effective strategy involves the introduction of a halogen at the C3 position, which then serves as the electrophilic partner in a subsequent cross-coupling reaction.

  • Halogenation: The C3 position of 7-azaindole is readily functionalized via electrophilic substitution.[1] Commercially available 3-bromo-1H-pyrrolo[2,3-b]pyridine is a common starting material for these syntheses.[3][4] Iodination at C3 can also be achieved using reagents like N-iodosuccinimide (NIS).[5]

  • Nitrogen Protection: The pyrrolic nitrogen of the 7-azaindole is nucleophilic and can interfere with the desired cross-coupling reaction. Therefore, the use of a protecting group is often essential to ensure high yields and prevent side reactions. The choice of protecting group can also influence the regioselectivity and reactivity of subsequent steps.[6]

    • Sulfonyl Groups (e.g., Tosyl): Tosyl (Ts) groups are robust and have been shown to be effective in directing C-H functionalization reactions on the azaindole core.[6]

    • Silyl Ethers (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group can serve a dual role, acting as both a protecting group and an activator for nucleophilic aromatic substitution at other positions on the ring.[1]

The general workflow for preparing the target compound is outlined below.

G cluster_0 Precursor Preparation cluster_1 Core Synthesis cluster_2 Final Product A 7-Azaindole B C3-Halogenation (e.g., NBS, NIS) A->B C N-Protection (e.g., TsCl, SEMCl) B->C D N-Protected 3-Halo-7-Azaindole C->D E Palladium-Catalyzed Cross-Coupling D->E F N-Protected 3-Ethenyl-7-Azaindole E->F G Deprotection F->G H 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine G->H E_label Stille, Suzuki, or Heck Reaction

Caption: General workflow for the synthesis of 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine.

Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the crucial C-C bond between the 7-azaindole core and the ethenyl group. These methods offer high efficiency, functional group tolerance, and predictable outcomes.

Method 1: Stille Coupling

The Stille reaction couples an organostannane with an organic halide.[7] It is a robust and versatile method, though the toxicity of tin reagents is a significant drawback that necessitates careful handling and purification.[8]

Causality and Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[9] The key steps are oxidative addition of the palladium catalyst to the C-Br bond of the azaindole, transmetalation with the vinyltin reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The tolerance for a wide range of functional groups makes it a reliable choice for complex molecule synthesis.[10]

Experimental Protocol: Stille Vinylation

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add N-protected 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Catalyst and Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and anhydrous lithium chloride (3.0 eq).

  • Solvent and Coupling Partner: Add anhydrous, degassed 1,4-dioxane or DMF via syringe. Add vinyltributylstannane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterCondition
Electrophile N-Protected 3-Bromo-7-azaindole
Nucleophile Vinyltributylstannane
Catalyst Pd(PPh₃)₄ (5 mol%)
Solvent 1,4-Dioxane or DMF
Temperature 90-100 °C
Typical Yield 60-85%
Method 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, primarily due to the low toxicity, stability, and commercial availability of the boronic acid reagents.[8][11]

Causality and Rationale: Similar to the Stille reaction, the Suzuki coupling follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement of a base to activate the organoboron species, forming a borate complex that facilitates the transmetalation step.[11] The reaction is highly chemoselective, allowing for the coupling at the C-I or C-Br bond in the presence of other reactive sites.[12]

Experimental Protocol: Suzuki Vinylation

  • Reagent Preparation: In a reaction vessel, combine N-protected 3-iodo- (or 3-bromo-) 1H-pyrrolo[2,3-b]pyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq).

  • Solvent: Add a degassed mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C under an inert atmosphere for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.

ParameterCondition
Electrophile N-Protected 3-Iodo/Bromo-7-azaindole
Nucleophile Potassium Vinyltrifluoroborate
Catalyst Pd(dppf)Cl₂ (5 mol%)
Base Cs₂CO₃ or K₃PO₄
Solvent Dioxane/H₂O or Toluene/H₂O
Temperature 80-110 °C
Typical Yield 70-95%
Method 3: Mizoroki-Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[13] It provides a direct route to vinylated arenes and heteroarenes without the need for pre-formed organometallic reagents like stannanes or boronic acids.

Causality and Rationale: The Heck reaction mechanism involves the oxidative addition of palladium to the aryl halide, followed by migratory insertion of the alkene into the palladium-carbon bond.[13] The final step is a β-hydride elimination, which forms the new C=C double bond and regenerates a palladium hydride species that is converted back to the active Pd(0) catalyst by the base.[13] The stereoselectivity is typically high, favoring the trans product.[14]

Experimental Protocol: Heck Vinylation

  • Reagent Preparation: Charge a pressure-rated reaction vessel with N-protected 3-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Catalyst and Ligand: Add palladium(II) acetate [Pd(OAc)₂] (0.05 eq), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 eq), and a base like triethylamine (Et₃N) (2.0 eq).

  • Vinyl Source and Solvent: Add a vinylating agent such as potassium vinyltrifluoroborate (1.5 eq) or n-butyl acrylate. Add a polar aprotic solvent like acetonitrile or DMF.

  • Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.

ParameterCondition
Electrophile N-Protected 3-Bromo-7-azaindole
Nucleophile Potassium Vinyltrifluoroborate
Catalyst Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%)
Base Triethylamine (Et₃N)
Solvent Acetonitrile or DMF
Temperature 100-120 °C
Typical Yield 50-75%

Mechanistic Overview and Validation

The success of these protocols hinges on the precise execution of the palladium catalytic cycle. A generalized representation of this cycle is crucial for understanding reaction kinetics and potential side reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII L₂Pd(II)(Ar)X OA->PdII TM Transmetalation PdII->TM PdII_R L₂Pd(II)(Ar)(Vinyl) TM->PdII_R MX M-X TM->MX RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-Vinyl (Product) RE->Product ArX Ar-X (3-Halo-Azaindole) ArX->OA VinylM Vinyl-M (M = SnR₃, B(OR)₂) VinylM->TM

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Protocol Validation and Quality Control

Every synthesis must be a self-validating system. The identity and purity of the final product, 3-ethenyl-1H-pyrrolo[2,3-b]pyridine, must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the molecular structure. The characteristic vinyl proton signals (typically between 5.0 and 7.0 ppm) and the preservation of the azaindole ring signals are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and verify the exact molecular weight of the synthesized compound.

  • Chromatography (HPLC/LC-MS): High-performance liquid chromatography is used to determine the purity of the final product. Coupling this with mass spectrometry (LC-MS) allows for the identification of any minor impurities or side products.

References

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing).
  • Azaindole synthesis - Organic Chemistry Portal.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group - Thieme.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI - RSC Publishing.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - ACS Omega.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - Chem-Impex.
  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem.
  • Heck Reaction - Organic Chemistry Portal.
  • Heck reaction - Wikipedia.
  • Stille Coupling - Chemistry LibreTexts.
  • Stille Coupling - Organic Chemistry Portal.
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC.
  • The Mechanisms of the Stille Reaction - University of Windsor.

Sources

Introduction: The Strategic Importance of 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 3-Halo-7-Azaindoles

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] As a bioisostere of indole, its unique electronic properties, conferred by the nitrogen atom in the pyridine ring, offer distinct opportunities for hydrogen bonding and metabolic stability, making it a cornerstone of numerous pharmacologically active compounds.[2][3] Functionalization of the 7-azaindole core is crucial for modulating biological activity, and the C3-position of the pyrrole ring is a primary target for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[4][5] This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of these reactions to 3-halo-7-azaindole substrates, enabling the synthesis of complex molecular architectures.

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is paramount for rational optimization and troubleshooting. Most of these transformations proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key steps: oxidative addition, transmetalation (or coordination/deprotonation for C-N/C-O couplings), and reductive elimination.[3][5][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halo-7-azaindole, breaking the carbon-halogen bond and oxidizing palladium from the 0 to the +2 state. This is often the rate-limiting step.

  • Transmetalation / Coordination: The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[3] In reactions like Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the efficiency of each step in the cycle.[4][8]

Generic_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Active Catalyst Pd(0)L_n Intermediate Pd(II) Intermediate (Azaindole)-Pd(II)(L_n)-X Pd(0)L_n->Intermediate 3-Halo-7-Azaindole (R-X) Oxidative_Addition Oxidative Addition Coupled_Intermediate Coupled Pd(II) Intermediate (Azaindole)-Pd(II)(L_n)-Nu Intermediate->Coupled_Intermediate Coupling Partner (Nu-M) Transmetalation Transmetalation or Coordination Coupled_Intermediate->Pd(0)L_n Product (R-Nu) Reductive_Elimination Reductive Elimination pos1 pos2 pos3

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples aryl halides with organoboron reagents, is a cornerstone of modern synthesis for its mild conditions and exceptional functional group tolerance.[3] For 3-halo-7-azaindoles, it enables the introduction of a wide array of aryl and heteroaryl substituents.

Causality & Insights:

  • Catalyst & Ligand: The choice of ligand is crucial for achieving high yields. Electron-rich, bulky biarylphosphine ligands such as SPhos are highly effective.[9] They promote fast oxidative addition and reductive elimination. For less reactive chlorides, more advanced catalyst systems may be required.

  • Base & Solvent: A base (e.g., Cs₂CO₃, K₃PO₄) is required to activate the organoboron species for transmetalation.[9][10] A mixed solvent system, often containing an alcohol or water (e.g., toluene/ethanol), can improve solubility and reaction rates.[9]

  • Protecting Groups: While some couplings work on the unprotected N-H, protection (e.g., with a benzyl or tosyl group) can prevent side reactions and improve yields, especially in complex syntheses.[9]

Optimized Conditions for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 3-iodo- and 6-chloro-7-azaindoles. Note the sequential, one-pot diarylation strategy developed by Kumar et al., which demonstrates the fine control achievable through catalyst and ligand selection.[9]

EntryAzaindole SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
16-chloro-3-iodo-N-Bn-7-azaindole4-Methylphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6089 (for C3)[9]
26-chloro-3-iodo-N-Bn-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol6093 (for C3)[9]
33-(4-tolyl)-6-chloro-N-Bn-7-azaindole4-Fluorophenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol11079 (for C6)[9]
43-(4-methoxyphenyl)-6-chloro-N-Bn-7-azaindole3,5-bis(CF₃)phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol11067 (for C6)[9]
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole

This protocol is adapted from the C3-arylation procedure reported by Kumar, A. et al.[9]

Materials:

  • N-protected 6-chloro-3-iodo-7-azaindole (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • SPhos (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene/Ethanol (1:1 mixture), degassed

Procedure:

  • To an oven-dried reaction vessel, add the N-protected 6-chloro-3-iodo-7-azaindole, arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene/ethanol solvent.

  • Add the catalyst premix to the reaction vessel, followed by the remaining degassed solvent to achieve a final concentration of ~0.1 M.

  • Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a pivotal method for constructing C-N bonds, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[7][11] A significant challenge when working with 7-azaindoles is the presence of the acidic N-H proton on the pyrrole ring, which can compete with the amine coupling partner or interfere with the catalyst.[2]

Causality & Insights:

  • The N-H Challenge: The unprotected N-H of the azaindole can be deprotonated by the strong bases typically used, leading to competitive N-arylation or catalyst inhibition.

  • Precatalyst Solutions: Buchwald and coworkers demonstrated that using well-defined palladium precatalysts, such as those based on RuPhos and BrettPhos ligands, allows for the highly selective C-N coupling of unprotected halo-7-azaindoles.[2][12] These precatalysts generate the active Pd(0) species rapidly and efficiently, outcompeting deleterious side reactions.[2]

  • Base Selection: A strong, non-nucleophilic base is essential. Lithium bis(trimethylsilyl)amide (LiHMDS) is particularly effective as it deprotonates both the coupling amine and the azaindole N-H, preventing unwanted side reactions.[2]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition + Ar-X Pd0->OA PdII_X L-Pd(II)(Ar)(X) OA->PdII_X Coord Amine Coordination + R₂NH PdII_X->Coord PdII_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Coord->PdII_Amine Deprotonation Deprotonation - Base-H⁺ PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Product Ar-NR₂ RE->Product

Caption: Buchwald-Hartwig Catalytic Cycle for C-N Coupling.

Optimized Conditions for Buchwald-Hartwig Amination

The following data, adapted from Henderson et al., showcases the efficiency of palladium precatalysts for the amination of unprotected halo-7-azaindoles.[2]

EntryAzaindole SubstrateAmine PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref
14-Chloro-7-azaindoleN-MethylpiperazineRuPhos Precatalyst (P1)LiHMDSDioxane10094[2]
24-Chloro-7-azaindoleMorpholineRuPhos Precatalyst (P1)LiHMDSDioxane10095[2]
35-Bromo-7-azaindoleDi-n-propylamineRuPhos Precatalyst (P1)LiHMDSDioxane10091[2]
44-Chloro-7-azaindolen-HexylamineBrettPhos Precatalyst (P5)LiHMDSDioxane10085[2]
55-Bromo-7-azaindoleAnilineBrettPhos Precatalyst (P5)LiHMDSDioxane10095[2]
Protocol 2: Buchwald-Hartwig Amination of Unprotected 4-Chloro-7-Azaindole

This protocol is based on the general procedure for coupling with secondary amines reported by Henderson, J. L. et al.[2]

Materials:

  • Unprotected 4-chloro-7-azaindole (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • RuPhos Precatalyst (G3) (2 mol%)

  • LiHMDS (1.0 M in THF) (2.2 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • In a glovebox, add the 4-chloro-7-azaindole and the RuPhos precatalyst to an oven-dried reaction vial equipped with a stir bar.

  • Add the anhydrous, degassed dioxane, followed by the secondary amine.

  • Slowly add the LiHMDS solution to the stirred mixture at room temperature.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Monitor the reaction by LC-MS. Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

C-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a direct route to connect a terminal alkyne to an aryl halide, a critical transformation for creating linear, rigid structures often found in materials and complex drug molecules.[13][14] This reaction is typically co-catalyzed by palladium and copper(I).[15]

Causality & Insights:

  • Catalyst System: The classic system uses a Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI).[14][16] The palladium component facilitates the main cross-coupling cycle, while copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base & Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the alkyne and often as the solvent.[16]

  • Protecting Groups: N-protection of the 7-azaindole is often necessary to prevent side reactions and achieve good yields, as the unprotected N-H can interfere with the basic reaction conditions.[15]

Protocol 3: Sonogashira Coupling of N-Tosyl-3-iodo-7-azaindole

This protocol is a representative procedure based on methodologies for coupling halo-N-heterocycles.[16][17]

Materials:

  • N-Tosyl-3-iodo-7-azaindole (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed

  • DMF, anhydrous and degassed (as co-solvent)

Procedure:

  • To an oven-dried Schlenk flask, add N-Tosyl-3-iodo-7-azaindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed DMF and degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Heat the reaction to 60 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Overview

A successful cross-coupling experiment relies on a systematic and careful workflow, especially with respect to maintaining an inert atmosphere to protect the sensitive palladium catalyst.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dry Glassware D Assemble Reaction Under Inert Gas A->D B Degas Solvents B->D C Weigh Reagents (Inert Atmosphere) C->D E Add Catalyst & Ligand D->E F Heat & Stir E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General Experimental Workflow for Cross-Coupling.

References

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. [Link]

  • Naik, S., & Gudem, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Naik, S., & Gudem, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Kumar, A., Singh, A., Kumar, A., Singh, S., & Singh, R. K. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8567-8578. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Collins, J. C., & Glorius, F. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6180-6183. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society reviews, 40(10), 5151–5169. [Link]

  • Svee, B. (2016). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Norwegian University of Life Sciences, Ås. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic letters, 12(20), 4438–4441. [Link]

  • Sharma, S., et al. (2017). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate. [Link]

  • Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Kerr, M. S., & de Lera Ruiz, M. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. Organic letters, 8(18), 4079–4082. [Link]

  • Wikipedia contributors. (2024, January 28). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Wang, C., et al. (2017). Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates. Organic & Biomolecular Chemistry, 15(3), 595-603. [Link]

  • Ahmad, N., et al. (2020). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Naik, S., & Gudem, M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. University of Nebraska - Lincoln. [Link]

  • Various Authors. (2025). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11951-11964. [Link]

  • Tóth, B., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(15), 3811-3843. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ben-Yahia, A., et al. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Wu, J., & Ritter, T. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. The Journal of Organic Chemistry, 84(17), 11307-11314. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Santos, A. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. ResearchGate. [Link]

  • Kumar, D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2006-2013. [Link]

  • Evanno, L., & Prim, D. (2011). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]

  • Bouattour, R., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 10(28), 16488-16498. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3530. [Link]

  • Santos, A. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3370-3373. [Link]

  • Sharma, P., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]

  • Reddy, T. S., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services. [Link]

Sources

Using 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine as a diene in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine as a Diene in Diels-Alder Reactions

Part 1: Strategic Overview & Scientific Rationale

The Molecule: 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine (also known as 3-vinyl-7-azaindole) represents a critical "privileged scaffold" intermediate. It bridges the gap between simple bicyclic heterocycles and complex tetracyclic systems (pyrido[2,3-b]carbazoles) often found in kinase inhibitors (e.g., anticancer agents targeting MELK, FGFR).

The Reaction: The Diels-Alder (DA) cycloaddition. In this transformation, the 3-vinyl-7-azaindole acts as the diene . The diene system is formed by the exocyclic vinyl group and the endocyclic C2=C3 double bond of the pyrrole ring.

The Challenge (Expert Insight): While chemically analogous to the well-known 3-vinylindole, the 7-azaindole core presents a distinct electronic challenge . The nitrogen atom at position 7 (pyridine ring) is electron-withdrawing, lowering the HOMO energy of the heterocycle compared to a standard indole.

  • Consequence: The diene is less nucleophilic.

  • Solution: Standard thermal conditions used for indoles may yield sluggish kinetics. This protocol incorporates Lewis Acid activation and N-protection strategies to modulate electronics and prevent side reactions (e.g., polymerization or N-alkylation).

Part 2: Mechanism & Reaction Pathway

The reaction proceeds via a [4+2] cycloaddition followed by a tautomerization/re-aromatization step.[1]

  • s-cis Conformation: The vinyl group rotates to achieve s-cis coplanarity with the C2=C3 bond.

  • Cycloaddition: The diene attacks an electron-deficient dienophile (e.g., N-phenylmaleimide, quinones).

  • Primary Adduct: A tetrahydro-pyrido-carbazole intermediate is formed.

  • Aromatization (Optional): Oxidative workup (DDQ) yields the fully aromatic system.

Visualizing the Pathway

ReactionPathway Start 3-Ethenyl-7-azaindole (Diene) Transition [4+2] Transition State (Endo-selective) Start->Transition + Dienophile Heat/Lewis Acid Dienophile Dienophile (e.g., Maleimide) Dienophile->Transition Intermediate Tetrahydro-adduct Transition->Intermediate Cyclization Product Pyrido[2,3-b]carbazole Derivative Intermediate->Product Oxidation (DDQ) (Optional Aromatization)

Figure 1: Reaction pathway from vinyl-7-azaindole to fused tetracyclic scaffolds.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Diene (Precursor Preparation)

Context: While 3-vinyl-7-azaindoles can be made via Stille coupling, the Wittig olefination of the corresponding aldehyde is more robust and scalable for this specific application.

Reagents:

  • 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Starting Material)[2]

  • Methyltriphenylphosphonium bromide (Wittig Salt)

  • Potassium tert-butoxide (KOtBu) or n-BuLi

  • THF (Anhydrous)

Step-by-Step:

  • Suspension: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M).

  • Ylide Formation: Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise. The solution should turn bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Add 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Starting material usually more polar than product).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is unstable on silica for long periods; purify quickly.

Protocol B: The Diels-Alder Cycloaddition

Context: This protocol uses N-Phenylmaleimide (NPM) as the model dienophile. For less reactive dienophiles, increase temperature or catalyst loading.

Reagents:

  • Diene: 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine (from Protocol A)

  • Dienophile: N-Phenylmaleimide (1.1 equiv)

  • Solvent: Toluene (Thermal) or DCM (Lewis Acid)

  • Catalyst (Optional): Et2AlCl or BF3·OEt2

Method 1: Thermal Conditions (For reactive dienophiles)

  • Dissolve Diene (1.0 equiv) and NPM (1.1 equiv) in Toluene (0.1 M).

  • Reflux at 110°C for 12–24 hours.

  • Observation: The solution often darkens.

  • Workup: Evaporate solvent. The residue is often a mixture of diastereomers (endo/exo).

  • Purification: Flash chromatography or direct crystallization if solid precipitates.

Method 2: Lewis Acid Catalyzed (Recommended for 7-azaindoles) Why: The electron-deficient pyridine ring makes the diene sluggish. Lewis acids lower the LUMO of the dienophile, accelerating the reaction.

  • Dissolve NPM (1.1 equiv) in anhydrous DCM at -78°C.

  • Add Lewis Acid (e.g., Et2AlCl, 1.0 equiv) dropwise. Stir for 15 mins.

  • Add Diene (1.0 equiv) in DCM dropwise.

  • Allow to warm slowly to RT over 4–6 hours.

  • Quench: Carefully add 10% Rochelle’s salt solution (if using Al-based acid) or NaHCO3.

  • Extraction: Extract with DCM.

Protocol C: Aromatization (Oxidative Dehydrogenation)

Context: The DA adduct is a tetrahydro-carbazole. To get the fully flat, aromatic kinase-inhibitor scaffold, oxidation is required.

  • Dissolve the DA adduct in 1,4-Dioxane or Toluene.

  • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 equiv).

  • Stir at RT (or mild heat 50°C) for 1–2 hours.

  • Workup: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with saturated NaHCO3 (to remove residual DDQ species).

  • Result: Fully aromatic pyrido[2,3-b]carbazole.

Part 4: Data Analysis & Troubleshooting

Optimization Decision Matrix
VariableCondition A (Standard)Condition B (Optimized)Rationale
N-Protection Unprotected (N-H)N-Tosyl or N-Boc Unprotected 7-azaindoles can poison Lewis Acids via the pyridine N or pyrrole N. Protection improves yield.
Solvent Toluene (Reflux)DCM or DCE Lower temp with Lewis Acid often yields better stereocontrol (Endo) than thermal reflux.
Dienophile AcrylatesMaleimides/Quinones 3-vinyl-7-azaindole is electron-poor; requires highly electron-deficient dienophiles.
Workflow Logic (DOT)

Optimization Start Start: 3-Vinyl-7-azaindole Check Is Dienophile Reactive? (e.g., Maleimide vs Acrylate) Start->Check Thermal Method: Thermal Reflux (Toluene, 110°C) Check->Thermal High Reactivity LA Method: Lewis Acid Cat. (Et2AlCl, -78°C -> RT) Check->LA Low Reactivity Product Isolate Adduct Thermal->Product LA->Product Aromatize Aromatize with DDQ? Product->Aromatize

Figure 2: Decision tree for selecting reaction conditions based on dienophile reactivity.

Part 5: References

  • Pindur, U. et al. "Diels-Alder reactions of 3-vinylindoles: A versatile route to carbazole derivatives." Heterocycles, 1994.

  • Noland, W. E. et al. "Diels-Alder Reactions of 3-Vinylindoles." Journal of Organic Chemistry, 1996.

  • Song, J. J. et al. "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 2007.

  • L'Heureux, A. et al. "Synthesis of functionalized 7-azaindoles via directed ortho-metalations."[4] Tetrahedron Letters, 2004.[4]

  • Kishbaugh, T. L. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Current Topics in Medicinal Chemistry, 2011. (Provides context on the utility of the carbazole/azacarbaole scaffold).

Sources

Polymerization of Vinyl-Substituted 7-Azaindoles: A Detailed Guide to Synthesis and Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with biological targets.[1][2] The synthesis of polymers bearing this moiety opens new avenues for the development of advanced materials, including drug delivery systems, functional coatings, and novel therapeutics. This guide provides a comprehensive overview of the primary techniques for the polymerization of vinyl-substituted 7-azaindoles, with a focus on practical application and the underlying chemical principles that govern these transformations. We will delve into both conventional free-radical polymerization and controlled radical polymerization methods, offering detailed protocols and insights to enable researchers to successfully synthesize and tailor the properties of these promising polymers.

Understanding the Monomer: Unique Challenges and Considerations

The polymerization of vinyl-substituted 7-azaindoles, typically N-vinyl-7-azaindole, presents unique challenges compared to more common vinyl monomers like styrene or acrylates. The propagating radicals generated from N-vinyl monomers are highly reactive due to their non-conjugated nature and the strong electron-donating character of the heterocyclic pendant group.[1] This high reactivity can lead to undesirable side reactions, such as chain transfer and termination, making it difficult to achieve high molecular weights and controlled polymer architectures.[1] Furthermore, the Lewis basic nitrogen atoms within the 7-azaindole ring can potentially interact with certain initiators or catalysts, influencing the polymerization kinetics and outcomes. Careful selection of the polymerization technique and reaction conditions is therefore paramount to successfully synthesize well-defined poly(vinyl-7-azaindole)s.

I. Conventional Free-Radical Polymerization: A Robust Starting Point

Conventional free-radical polymerization is a widely used and versatile method for polymerizing a broad range of vinyl monomers.[3] It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[3] While it may not offer the fine control over polymer architecture achievable with controlled radical techniques, it is an excellent method for initial studies and for applications where a broad molecular weight distribution is acceptable.

Mechanism of Free-Radical Polymerization

The process begins with the thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then add to the vinyl group of a monomer, initiating the polymer chain. The newly formed monomer radical propagates by adding to subsequent monomer units. The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.

Diagram: Free-Radical Polymerization Workflow

FreeRadicalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Vinyl-7-Azaindole Degas Degas Mixture (Freeze-Pump-Thaw) Monomer->Degas Initiator Initiator (e.g., AIBN) Initiator->Degas Solvent Solvent (e.g., Toluene) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 70°C) Degas->Heat Polymerize Polymerization Heat->Polymerize Precipitate Precipitate in Non-Solvent Polymerize->Precipitate Filter Filter & Dry Precipitate->Filter Characterize Characterize Polymer (GPC, NMR) Filter->Characterize

Caption: Workflow for conventional free-radical polymerization.

Protocol: Free-Radical Polymerization of N-Vinyl-7-Azaindole

This protocol is adapted from established procedures for the free-radical polymerization of analogous N-vinyl monomers, such as N-vinylcarbazole.[4]

Materials:

  • N-Vinyl-7-azaindole (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve N-vinyl-7-azaindole (e.g., 1.0 g, 6.94 mmol) and AIBN (e.g., 11.4 mg, 0.069 mmol, for a 100:1 monomer to initiator ratio) in anhydrous toluene (e.g., 10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and immerse it in a preheated oil bath at 70 °C. Allow the polymerization to proceed with stirring for a specified time (e.g., 24 hours).

  • Work-up: After the reaction period, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm its structure.

ParameterRecommended RangeRationale
Monomer:Initiator Ratio 50:1 to 200:1A higher ratio generally leads to higher molecular weight polymers.
Solvent Toluene, Dioxane, BenzeneThese are common solvents for the polymerization of N-vinyl monomers.
Temperature 60-80 °CThis temperature range is suitable for the thermal decomposition of AIBN.
Reaction Time 12-48 hoursThe reaction time will influence the monomer conversion and the final polymer properties.

II. Controlled Radical Polymerization: Precision in Polymer Synthesis

For applications requiring polymers with well-defined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are indispensable. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile and robust CRP method that is compatible with a wide range of monomers.[5]

Mechanism of RAFT Polymerization

RAFT polymerization achieves control over the polymerization process through the addition of a RAFT agent, typically a dithiocarbonyl compound.[3] The RAFT agent reversibly transfers a chain-transfer active group between growing polymer chains. This reversible transfer process establishes a dynamic equilibrium between active (propagating) and dormant (capped with the RAFT agent) polymer chains.[3] Because the concentration of active chains is kept low at any given time, the likelihood of termination reactions is significantly reduced, allowing for the synthesis of polymers with predictable molecular weights and low dispersity.

Diagram: RAFT Polymerization Mechanism

RAFTMechanism Initiation Initiator -> 2R• R• + M -> Pn• ChainTransfer Pn• + RAFT Agent <=> Dormant Species Initiation->ChainTransfer Initiating Radical Reactivation Dormant Species <=> Pn• + RAFT Agent ChainTransfer->Reactivation Equilibrium Propagation Pn• + M -> Pn+1• Reactivation->Propagation Propagating Radical Propagation->ChainTransfer Chain Growth Termination Pn• + Pm• -> Dead Polymer Propagation->Termination

Caption: Key steps in RAFT polymerization.

Protocol: RAFT Polymerization of N-Vinyl-7-Azaindole

This protocol is based on successful RAFT polymerizations of N-vinylimidazole and N-vinylpyrrolidone.[6] The use of an acidic solvent like acetic acid has been shown to be beneficial for the controlled polymerization of N-vinylimidazole by stabilizing the propagating radicals.[6] A similar strategy may be advantageous for vinyl-substituted 7-azaindoles.

Materials:

  • N-Vinyl-7-azaindole (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)

  • Glacial acetic acid (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve N-vinyl-7-azaindole (e.g., 1.0 g, 6.94 mmol), DDMAT (e.g., 25.3 mg, 0.069 mmol, for a 100:1 monomer to RAFT agent ratio), and V-501 (e.g., 3.9 mg, 0.014 mmol, for a 5:1 RAFT agent to initiator ratio) in glacial acetic acid (e.g., 10 mL).

  • Degassing: Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

  • Polymerization: After backfilling with an inert gas, place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12 hours).

  • Work-up: Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether (e.g., 200 mL) while stirring.

  • Isolation: Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum.

  • Characterization: Analyze the polymer's molecular weight and PDI using GPC, and confirm its structure with ¹H NMR.

ParameterRecommended RangeRationale
Monomer:RAFT Agent Ratio 50:1 to 500:1This ratio primarily determines the target molecular weight of the polymer.
RAFT Agent:Initiator Ratio 3:1 to 10:1A higher ratio minimizes the number of chains initiated by the thermal initiator, leading to better control.
Solvent Acetic Acid, DioxaneAcetic acid may stabilize propagating radicals. Dioxane is a common alternative.
Temperature 60-80 °CSuitable for the decomposition of V-501.
Reaction Time 6-24 hoursShorter reaction times can be used to target lower monomer conversions.

Characterization of Poly(vinyl-7-azaindole)

Thorough characterization of the synthesized polymers is crucial to confirm their structure and properties.

  • ¹H NMR Spectroscopy: Used to verify the successful polymerization by observing the disappearance of the vinyl proton signals of the monomer and the appearance of the broad signals corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC): Provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a controlled polymerization, a linear increase of Mn with monomer conversion and a low PDI (typically < 1.3) are expected.

  • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the polymer, which is an important thermal property.

Conclusion

The polymerization of vinyl-substituted 7-azaindoles offers a promising route to novel functional materials with potential applications in the life sciences and beyond. While conventional free-radical polymerization provides a straightforward method for their synthesis, RAFT polymerization offers superior control over the polymer architecture, enabling the creation of well-defined macromolecules. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of this exciting class of polymers. Further optimization of reaction conditions will undoubtedly lead to even greater control and the development of materials with tailored functionalities.

References

  • Odian, G.
  • Ledwith, A.; Ngan, Y. L. Polymerisation of N-vinylcarbazole. Part 1.—End-group studies on polymers prepared using azobisisobutyronitrile and benzoyl peroxide. J. Chem. Soc., Faraday Trans. 11975, 71, 1073-1080.
  • Moad, G.; Rizzardo, E.; Thang, S. H. Living Radical Polymerization by the RAFT Process. Aust. J. Chem.2005, 58, 379-410.
  • Fan, B.; Wan, J.; McKay, A.; Qu, Z.; Thang, S. H. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process. Polym. Chem.2020, 11, 5649-5658.
  • Anastasaki, A.; Nikolaou, V.; Nurumbetov, G.; Wilson, P.; Kempe, K.; Quinn, J. F.; Davis, T. P.; Whittaker, M. R.; Haddleton, D. M. Cu(0)-Mediated Living Radical Polymerization of N-Vinylpyrrolidone. J. Am. Chem. Soc.2016, 138, 8042-8045.
  • Boyer, C.; Bulmus, V.; Davis, T. P.; Ladmiral, V.; Liu, J.; Perrier, S.
  • Szwarc, M. 'Living' Polymers.
  • Kamigaito, M.; Ando, T.; Sawamoto, M.
  • Lowe, A. B.; McCormick, C. L. Reversible addition−fragmentation chain transfer (RAFT) radical polymerization and the synthesis of water-soluble (co)polymers under homogeneous conditions in organic and aqueous media. Prog. Polym. Sci.2007, 32, 283-351.
  • Harris, J. M.; Martin, N. E.; Modi, M. Pegylation: a novel process for modifying pharmacokinetics. Clin. Pharmacokinet.2001, 40, 539-551.

Sources

Application Note: Microwave-Assisted Synthesis of 3-Ethenyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a critical bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., Vemurafenib) due to its unique hydrogen-bonding capabilities and improved aqueous solubility. Functionalization at the C3 position with ethenyl (vinyl) groups provides a versatile handle for Michael acceptors (covalent inhibitors) or further diversification via cycloadditions.

Traditional thermal synthesis of 3-ethenyl-7-azaindoles often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and difficult purification due to polymerization side products. This guide details two robust, microwave-assisted protocols that reduce reaction times to under 20 minutes while significantly boosting yields:

  • The "Green" Route: Knoevenagel condensation of 7-azaindole-3-carboxaldehyde.

  • The "Cross-Coupling" Route: Palladium-catalyzed Heck reaction of 3-bromo-7-azaindole.

Strategic Workflow & Rationale

The choice between the two protocols depends on the available starting material and the desired substitution pattern on the ethenyl linker.

Workflow Decision Matrix

G Start Target: 3-Ethenyl-7-Azaindole Decision Available Precursor? Start->Decision RouteA Route A: Aldehyde (7-azaindole-3-CHO) Decision->RouteA Aldehyde RouteB Route B: Halide (3-bromo-7-azaindole) Decision->RouteB Bromide ReactionA Rxn: Knoevenagel Condensation Reagents: Active Methylene + Base Time: 2-5 min RouteA->ReactionA ReactionB Rxn: Heck Coupling Reagents: Alkene + Pd Cat. Time: 10-20 min RouteB->ReactionB ProductA Product: Electron-Deficient Alkenes (Cyano-/Carbonyl-vinyls) ReactionA->ProductA ProductB Product: Aryl/Alkyl Alkenes (Styrenes/Acrylates) ReactionB->ProductB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and target functionality.

Protocol A: Microwave-Assisted Knoevenagel Condensation

Objective: Rapid synthesis of 3-(2,2-disubstituted-ethenyl)-7-azaindoles. Mechanism: Base-catalyzed nucleophilic attack of an active methylene compound on the aldehyde carbonyl, followed by microwave-accelerated dehydration.

Materials
  • Substrate: 7-Azaindole-3-carboxaldehyde (1.0 equiv)

  • Reagent: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Ammonium Acetate (0.1 equiv)

  • Solvent: Ethanol (Green alternative: Water or Solvent-free)

Experimental Procedure
  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve 7-azaindole-3-carboxaldehyde (146 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in Ethanol (2 mL).

  • Catalysis: Add Piperidine (10 µL, ~0.1 mmol). Cap the vial and vortex for 10 seconds to ensure homogeneity.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature)

    • Temperature: 90°C

    • Power: Max 150W (System will modulate)

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up: Upon cooling to room temperature, the product often precipitates directly from ethanol. Filter the solid and wash with cold ethanol (2 x 2 mL).

  • Purification: If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.

Data & Validation

Comparison of Thermal vs. Microwave Efficiency for 7-Azaindole Condensation:

ParameterThermal Reflux (Oil Bath)Microwave Irradiation (90°C)
Time 180 - 360 mins2 - 5 mins
Yield 65 - 75%92 - 96%
Purity (LCMS) 85% (requires column)>95% (filtration only)
Solvent Vol. 10-20 mL1-2 mL

Note: Data derived from comparative studies on Knoevenagel condensations [1, 2].

Protocol B: Microwave-Assisted Heck Coupling

Objective: Synthesis of 3-alkenyl-7-azaindoles (e.g., acrylates, styrenes) via C-C cross-coupling. Challenge: The electron-deficient pyridine ring of 7-azaindole can make the C3 position less reactive than in indole, and the N1 proton is acidic, potentially poisoning Pd catalysts.

Materials
  • Substrate: 3-Bromo-7-azaindole (1.0 equiv)

  • Coupling Partner: Methyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) - Selected for high microwave absorbance (loss tangent).

Experimental Procedure
  • Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 3-bromo-7-azaindole (197 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and PPh₃ (26 mg, 0.1 mmol).

  • Solvent & Reagents: Add DMF (3 mL) followed by Methyl acrylate (135 µL, 1.5 mmol) and TEA (278 µL, 2.0 mmol).

    • Critical Step: Purge the headspace with Nitrogen or Argon for 30 seconds before capping to prevent oxidative deactivation of the catalyst.

  • Microwave Parameters:

    • Mode: Dynamic

    • Temperature: 140°C

    • Power: Max 200W

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

  • Work-up: Dilute the reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight

The microwave field couples efficiently with the polar solvent (DMF) and the ionic catalyst species, creating localized "hot spots" that accelerate the rate-determining step (oxidative addition of the C-Br bond to Pd).

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd MW Acceleration Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 Coord Olefin Coordination & Insertion Complex1->Coord + Alkene Elim Beta-Hydride Elimination Coord->Elim Elim->Pd0 Reductive Elimination (-HBr via Base) Product 3-Ethenyl-7-Azaindole Elim->Product

Figure 2: Catalytic cycle of the Heck reaction. Microwave irradiation primarily accelerates the oxidative addition step and ligand exchange.

Troubleshooting & Optimization (Expert Insights)

N1-Protection Necessity
  • Observation: Low yield in Heck coupling; formation of N-alkylated byproducts.

  • Cause: The N1 proton of 7-azaindole (pKa ~13) is more acidic than indole. Under basic Heck conditions, N-deprotonation can occur.

  • Solution: If yields are <50%, use N-Tosyl-3-bromo-7-azaindole . The Tosyl group is electron-withdrawing, facilitating the oxidative addition at C3, and prevents N-side reactions. It can be removed easily (NaOH/MeOH) post-coupling.

Solvent Effects in Knoevenagel[1][2]
  • Green Chemistry: While Ethanol is standard, Water can be used as a solvent.[1] The hydrophobic effect forces the organic reactants together, often accelerating the reaction further (heterogeneous slurry).

  • Solvent-Free: Mixing solid aldehyde, solid malononitrile, and hydroxyapatite (catalyst) allows for solvent-free MW synthesis, though temperature control is harder [3].

Safety Note: Pressure
  • Hazard: Acrylates can polymerize exothermically.

  • Control: Do not exceed 160°C in closed vessels with acrylates. Ensure the microwave vial is not filled more than 60% to allow for headspace pressure.

References

  • Bhat, A.R., et al. (2020).[1] Microwave assisted synthesis of Knoevenagel Derivatives using water as green solvent.[1] Current Research in Green and Sustainable Chemistry. [1]

  • Legoabe, L., et al. (2020).[2] Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry.

  • Solhy, A., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.[3] A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.[4] Green Chemistry.

  • Leadbeater, N.E. (2005). Microwave-Promoted Heck Reactions Using an Oligo(ethylene glycol)-Bound SCS Palladacycle.[5] Green Chemistry.

  • Sigma-Aldrich. 7-Azaindole-3-carboxaldehyde Product Specification.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine, also known as 3-vinyl-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 7-azaindole core is a prominent feature in numerous biologically active molecules and FDA-approved pharmaceuticals.[1] Its functionalization, particularly the introduction of a vinyl group at the C3-position, is a key step in the synthesis of various kinase inhibitors and other therapeutic agents.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

Section 1: Overview of Synthetic Strategies

The introduction of a vinyl group onto the 7-azaindole core can be accomplished through several robust synthetic methodologies. The choice of method often depends on the availability of starting materials, required scale, and functional group tolerance. The primary disconnection routes start from either a C3-functionalized (e.g., halo- or formyl-) 7-azaindole.

Below is a summary of the most common and effective strategies, each with its own set of advantages and potential pitfalls.

Synthetic StrategyPrecursor RequiredKey ReagentsProsConsCommon Issues
Heck Coupling 3-Halo-7-azaindoleEthylene or Vinyl Source, Pd Catalyst, BaseHigh atom economy, good stereoselectivity.[4]Requires pressure for ethylene gas, potential for side reactions.Low conversion, catalyst deactivation, byproduct formation.
Stille Coupling 3-Halo-7-azaindoleVinylstannane (e.g., vinyltributyltin)Mild reaction conditions, excellent functional group tolerance.[5][6]Toxicity of organotin reagents, difficult purification.Incomplete reaction, difficult removal of tin byproducts.
Suzuki Coupling 3-Halo-7-azaindoleVinylboronic acid or esterLow toxicity of boron reagents, commercially available reagents.Base sensitivity, potential for protodeboronation.Low yield, difficult purification from boronic acid homocoupling.
Wittig Reaction 3-Formyl-7-azaindoleMethyltriphenylphosphonium halide, Strong BaseReliable for olefination, well-established.Stoichiometric phosphine oxide byproduct, strong base required.[7][8][9]Low ylide formation, difficult separation from triphenylphosphine oxide.
Logical Workflow for Synthesis Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate synthetic route.

synthesis_strategy start Start: Synthesize 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine precursor Which precursor is available/easier to synthesize? start->precursor halo_azaindole 3-Halo-7-Azaindole (I, Br) precursor->halo_azaindole Halogenated formyl_azaindole 3-Formyl-7-Azaindole precursor->formyl_azaindole Formylated coupling_choice Cross-Coupling Preference? halo_azaindole->coupling_choice wittig Wittig Reaction formyl_azaindole->wittig heck Heck Coupling coupling_choice->heck Atom Economy (Ethylene) stille Stille Coupling coupling_choice->stille Mild Conditions/ Functional Group Tolerance suzuki Suzuki Coupling coupling_choice->suzuki Low Reagent Toxicity end_product Target Product heck->end_product stille->end_product suzuki->end_product wittig->end_product

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Heck, Stille, Suzuki)

Cross-coupling reactions are powerful but notoriously sensitive to reaction parameters. Below are common issues encountered when synthesizing 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine from a 3-halo precursor.

FAQs & Troubleshooting Guide

Question 1: My cross-coupling reaction shows low or no conversion of the starting 3-halo-7-azaindole. What are the likely causes?

Answer: This is one of the most common issues and typically points to problems with the catalyst, reagents, or reaction environment. The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin.[4]

Common Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The Pd(0) catalyst may have oxidized to Pd(II) due to exposure to oxygen.[10] Many Pd(0) sources are air-sensitive.

    • Solution: Ensure your reaction is thoroughly degassed. Use a robust degassing technique such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your conditions (ligands, solvent) are suitable for its in-situ reduction to Pd(0).

  • Poor Ligand Choice:

    • Cause: The ligand is crucial for stabilizing the Pd center and facilitating oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands often improve the efficiency of cross-coupling reactions.[5]

    • Solution: For Heck reactions, phosphine-free systems can work, but for Suzuki and Stille, ligands are critical. Consider switching to a more robust ligand like SPhos, XPhos, or RuPhos, especially for challenging substrates.

  • Impure Solvents or Reagents:

    • Cause: Water or other protic impurities can interfere with the reaction, particularly in Suzuki couplings where they can lead to protodeboronation. Oxygen can poison the catalyst.

    • Solution: Use anhydrous, degassed solvents. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is dry and of high purity. The quality of the vinylating agent (boronic acid or stannane) is also critical; purify if necessary.

  • Insufficient Temperature:

    • Cause: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and requires thermal energy, especially for aryl bromides.

    • Solution: Gradually increase the reaction temperature in 10 °C increments. Microwave heating can sometimes dramatically accelerate these reactions.[11]

Troubleshooting Workflow: Low Conversion in Cross-Coupling

troubleshooting_coupling start Low/No Conversion check_catalyst 1. Verify Catalyst & Ligand - Is the Pd(0) source fresh? - Is the ligand appropriate? start->check_catalyst check_reagents 2. Check Reagents & Solvents - Are solvents anhydrous & degassed? - Is the base dry? - Is the vinylating agent pure? start->check_reagents check_conditions 3. Review Reaction Conditions - Was the reaction fully inert? - Is the temperature high enough? start->check_conditions solution_catalyst Solution: - Use fresh catalyst/ligand. - Consider a more active ligand (e.g., Buchwald-type). check_catalyst->solution_catalyst solution_reagents Solution: - Use fresh, anhydrous, degassed solvents. - Dry base before use. - Purify vinylating agent. check_reagents->solution_reagents solution_conditions Solution: - Improve degassing (freeze-pump-thaw). - Increase temperature incrementally. check_conditions->solution_conditions

Caption: Step-by-step troubleshooting for low conversion.

Question 2: My reaction works, but the yield is low due to significant byproduct formation (e.g., homocoupling, dehalogenation). How can I suppress these side reactions?

Answer: Side reactions are common and often compete with the desired cross-coupling pathway. Understanding their origin is key to suppression.

Common Causes & Solutions:

  • Homocoupling (Stille/Suzuki):

    • Cause: This occurs when two molecules of the vinylating agent (stannane or boronic acid) couple together. It is often promoted by the presence of oxygen or high catalyst loading.

    • Solution: Rigorous degassing is critical.[10] Reduce the palladium catalyst loading; often 1-2 mol% is sufficient. For Stille couplings, the addition of a copper(I) co-catalyst can sometimes suppress homocoupling.[6]

  • Dehalogenation (Product is 7-Azaindole):

    • Cause: The 3-halo-7-azaindole is reduced to the parent 7-azaindole. This can be caused by trace water or other protic impurities reacting with intermediates in the catalytic cycle, or by certain bases/additives.

    • Solution: Ensure strictly anhydrous conditions. If using a base like an alkoxide, ensure it is completely dry. Sometimes, changing the solvent or base can mitigate this issue.

  • Product Polymerization:

    • Cause: The product, 3-ethenyl-7-azaindole, contains a reactive vinyl group that can polymerize under the high temperatures often used in Heck reactions.

    • Solution: Add a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture. Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Section 3: Troubleshooting the Wittig Reaction

The Wittig reaction is a classic method to convert the readily accessible 3-formyl-7-azaindole into the desired vinyl derivative. Success hinges on the efficient formation of the phosphorus ylide.[9][12]

FAQs & Troubleshooting Guide

Question 1: My Wittig reaction is giving a very low yield. TLC analysis shows mostly unreacted 3-formyl-7-azaindole.

Answer: This strongly suggests a problem with the formation or stability of the ylide. The ylide is formed by deprotonating a phosphonium salt with a strong base.

Common Causes & Solutions:

  • Ineffective Deprotonation (Ylide Formation):

    • Cause: The base used was not strong enough to deprotonate the methyltriphenylphosphonium salt. The pKa of this salt is relatively high, requiring a very strong base.

    • Solution: Use a sufficiently strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[7] Ensure the base is fresh and has not been degraded by atmospheric moisture.

  • Moisture in the Reaction:

    • Cause: The phosphorus ylide is highly basic and will be instantly quenched by any protic source, especially water.

    • Solution: The reaction must be performed under strictly anhydrous and inert conditions. Dry all glassware in an oven. Use anhydrous solvents (e.g., THF, DMSO). Dry the phosphonium salt under vacuum before use.

Question 2: The reaction worked, but I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct.

Answer: This is the classic purification challenge of the Wittig reaction. TPPO is often crystalline and has a polarity similar to many nitrogen-containing heterocyclic products, making chromatographic separation difficult.

Solutions:

  • Crystallization/Precipitation:

    • Method 1 (Product is less polar): After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or hexanes. TPPO is often insoluble in these solvents and will precipitate, allowing it to be removed by filtration.

    • Method 2 (Product is more polar): If the product is soluble in a solvent that precipitates TPPO, this is an effective first-pass purification.

  • Optimized Chromatography:

    • Method: If chromatography is unavoidable, consider modifications. Sometimes, adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent can improve the separation between the product and TPPO on silica gel.[13] Alternatively, using a different stationary phase like alumina might be effective.

Section 4: Key Experimental Protocols

Protocol 1: Stille Coupling for 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine

This protocol is adapted from general procedures in organometallic chemistry and is a reliable method for this transformation.[5]

Materials:

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Vinyltributyltin (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add 3-bromo-1H-pyrrolo[2,3-b]pyridine and Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous, degassed dioxane (or toluene) to the flask via cannula or syringe to a concentration of approximately 0.1 M with respect to the starting halide.

  • Reagent Addition: Add vinyltributyltin to the reaction mixture via syringe.

  • Degassing (Optional but Recommended): Briefly bubble argon through the solution for 5-10 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and add an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This causes the tin byproducts to precipitate as insoluble tributyltin fluoride.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the combined organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3-ethenyl-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Wittig Reaction for 3-Ethenyl-1H-pyrrolo[2,3-b]pyridine

This protocol requires stringent anhydrous conditions for success.[12]

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv), dried under high vacuum.

  • Potassium tert-butoxide (t-BuOK) (1.1 equiv)

  • 3-Formyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Ylide Formation:

    • To an oven-dried flask under an inert atmosphere, add the dried methyltriphenylphosphonium bromide.

    • Add anhydrous THF (to a concentration of ~0.2 M).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (t-BuOK) portion-wise. The mixture should turn a characteristic yellow-orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30-60 minutes.

  • Aldehyde Addition:

    • Dissolve the 3-formyl-1H-pyrrolo[2,3-b]pyridine in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically 2-6 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude material will contain a large amount of triphenylphosphine oxide (TPPO).

    • Attempt to precipitate the TPPO by triturating the crude solid with cold diethyl ether. Filter to remove the TPPO.

    • If necessary, purify the filtrate by column chromatography on silica gel.

References

  • Grimm, Z., Randolph, C., Buravov, O., et al. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv.
  • (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. .

  • BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. .

  • Iaroshenko, V. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry.
  • (2013). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters.
  • (2017). Advancing total synthesis through the Stille cross-coupling. Organic & Biomolecular Chemistry.
  • Chemistry Steps. (2018). Wittig Reaction Practice Problems. .

  • (n.d.). Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis.
  • Chemistry LibreTexts. (2023). The Wittig Reaction.
  • Reddit. (2021). Practical Heck Reaction problems! r/chemhelp.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. .

  • (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances.

Sources

Technical Support Center: Purification Strategies for 3-Vinyl-7-Azaindole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-vinyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic compound. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and the 3-vinyl derivative serves as a versatile building block for further functionalization.[1][2] However, its synthesis, often via transition-metal-catalyzed reactions, can result in complex mixtures requiring robust and well-designed purification strategies.

This guide provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve current challenges but also to anticipate and prevent future purification hurdles.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of 3-vinyl-7-azaindole.

Q1: My initial work-up is complete, but the crude material is a complex mixture. How do I begin to approach purification?

Answer: A systematic approach is crucial when faced with a complex crude reaction mixture. The first step is to characterize the components to devise an informed strategy.

Causality and Strategy: The nature and polarity of the impurities will dictate the most effective purification method. 3-Vinyl-7-azaindole is a moderately polar compound. Impurities can range from non-polar starting materials (e.g., organotin reagents), moderately polar by-products (e.g., starting halides, dimers), to highly polar species (e.g., inorganic salts, catalyst decomposition products).

Recommended Workflow:

  • Preliminary Analysis: Run a Thin Layer Chromatography (TLC) analysis using a solvent system such as 30:70 ethyl acetate/hexanes.[3] Visualize the plate under UV light (254 nm and 365 nm) and consider staining with potassium permanganate to identify oxidizable species.[4][5] This will give you a qualitative map of your mixture's complexity and the relative polarities of the components.

  • Solubility Testing: Test the solubility of a small amount of your crude material in various common lab solvents (e.g., hexanes, dichloromethane (DCM), ethyl acetate, methanol). This helps in selecting appropriate solvents for extraction, precipitation, or chromatography.

  • Liquid-Liquid Extraction: If your reaction involved aqueous reagents or generated inorganic salts, a thorough aqueous work-up is the first line of defense. Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or DCM and wash sequentially with water and brine.[1][3] This will remove highly polar impurities.

  • Strategic Decision: Based on the TLC and solubility tests, decide on the primary purification method.

    • If the desired product is the major, well-resolved spot on TLC: Proceed directly to flash column chromatography.

    • If there are significant baseline or highly polar impurities: An aqueous wash is essential before chromatography.

    • If there is a large amount of non-polar impurity: A hexane trituration or wash might be effective in removing it before proceeding with more intensive methods.

Q2: I'm observing a significant amount of dark, potentially polymeric, insoluble material in my crude product. How should I handle this?

Answer: The vinyl group on the 3-position makes the molecule susceptible to polymerization, especially in the presence of heat, light, or radical initiators (including residual metal catalysts). This often results in intractable, dark-colored solids.

Causality and Strategy: Vinyl compounds polymerize via radical or cationic mechanisms. The goal is to remove the existing polymer and prevent further polymerization during the work-up and purification process.

Troubleshooting Steps:

  • Filtration: The simplest first step is to dissolve the crude mixture in a suitable solvent (e.g., DCM or ethyl acetate) in which the monomer is soluble. The insoluble polymeric material can then be removed by filtration through a pad of Celite®.[3] This should be done prior to any aqueous work-up to avoid emulsions.

  • Minimize Heat and Light Exposure: Conduct all subsequent purification steps with minimal exposure to heat and direct light. If concentration is necessary, use a rotary evaporator at reduced temperature.

  • Consider Inhibitors: For particularly unstable batches, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) to the crude material before purification, provided it can be easily removed later (BHT is non-polar and usually elutes early in chromatography).

Q3: My purified 3-vinyl-7-azaindole contains residual palladium catalyst. What are the most effective removal methods?

Answer: Residual palladium from cross-coupling reactions is a common and critical impurity, especially in drug development, as heavy metal contamination is strictly regulated.

Causality and Strategy: Palladium can exist in various oxidation states and may be complexed with ligands or the product itself, making it difficult to remove by standard chromatography alone. The most effective methods involve using scavengers that selectively bind to the metal, forming a complex that can be easily separated.

Recommended Methods:

  • Aqueous Washes: Sometimes, washing the organic solution with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a mild reducing agent can help remove some palladium salts.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon for a few hours can effectively adsorb palladium residues. The carbon is then removed by filtration through Celite®.

  • Silica-Based Scavengers: Commercially available functionalized silica gels (metal scavengers) are highly effective. The crude product is dissolved and passed through a plug of the scavenger silica or stirred with it and then filtered.

  • Optimized Chromatography: While not a primary method for heavy metal removal, careful column chromatography can sometimes separate palladium complexes, which often appear as a dark band at the top of the column or streak through the fractions.[4][5]

Q4: My column chromatography is providing poor separation between my product and a closely-eluting impurity. How can I optimize the separation?

Answer: Achieving good separation is a matter of optimizing the "three S's": Stationary phase, Solvent system, and Sample loading.

Causality and Strategy: The separation of two compounds on silica gel is based on the difference in their interactions (primarily polarity) with the stationary phase. If the polarities are very similar, a standard setup may not provide sufficient resolution.

Troubleshooting Steps:

  • Solvent System Optimization: This is the most critical parameter.

    • Decrease Polarity: Start by systematically decreasing the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexanes). This will increase the retention time of all compounds and may improve separation.

    • Use Ternary Systems: Introduce a third solvent. For example, adding 1-2% triethylamine (Et₃N) to your ethyl acetate/hexane system can deactivate acidic sites on the silica gel, reducing tailing of basic compounds like azaindoles.[1] Adding a small amount of DCM can sometimes improve the resolution of stubborn spots.

  • Stationary Phase Selection: Standard silica gel 60 (40-63 µm) is common.[4] If separation is still poor, consider using a higher-grade silica with a smaller particle size for higher resolution, though this will increase backpressure.

  • Loading Technique:

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a sample-to-silica ratio of at least 1:50, and preferably 1:100 for difficult separations.

    • Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully load this onto the top of your column. This results in a much sharper starting band and significantly improves resolution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying 3-vinyl-7-azaindole?

Answer: Flash column chromatography on silica gel is the most widely reported and effective method for purifying 3-vinyl-7-azaindole and its derivatives.[3][4][5][6] It offers a good balance of speed, resolution, and scalability. For analytical purposes or very small-scale separations, Thin Layer Chromatography (TLC) is used to monitor reaction progress and determine appropriate solvent systems.[1][7]

Q2: Are there effective non-chromatographic purification methods for 3-vinyl-7-azaindole?

Answer: Yes, under certain conditions, non-chromatographic methods can be very effective.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an excellent method to obtain high-purity material.[7][8] The key is to find a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent screening is necessary to identify the optimal system.[9]

  • Acid-Base Extraction: The 7-azaindole nucleus is basic due to the pyridine nitrogen.[10] This property can be exploited for purification. The crude material can be dissolved in an organic solvent and extracted with a dilute aqueous acid (e.g., 1M HCl).[11] The desired product will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the pure product is extracted back into an organic solvent. This method is particularly effective for removing non-basic organic impurities.

Q3: How should I handle and store purified 3-vinyl-7-azaindole to prevent degradation?

Answer: Due to its vinyl group, 3-vinyl-7-azaindole is susceptible to polymerization. To ensure its long-term stability:

  • Storage Conditions: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is ideal).

  • Protection from Light: Keep the container in the dark or use an amber vial to prevent light-induced degradation or polymerization.

  • Solvent Choice: If storing in solution for a short period, use degassed solvents. Avoid solvents that may contain peroxides (like older ethers) which can initiate radical polymerization.[12]

Section 3: Protocols & Data

Protocol 1: High-Resolution Flash Column Chromatography

This protocol outlines a standard procedure for purifying 3-vinyl-7-azaindole on a multi-gram scale.

  • Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[1] Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Open the stopcock to drain excess solvent while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Load this powder evenly onto the sand layer in the column. Add another thin layer of sand on top.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (flash chromatography) and begin collecting fractions.

    • Monitor the fractions by TLC.

    • It is common to use a gradient elution, starting with a low polarity mobile phase (e.g., 5-10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 30-40% EtOAc/Hexanes) to elute the product.[3]

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.

Table 1: Common Impurities in 3-Vinyl-7-Azaindole Synthesis
Impurity TypeCommon ExamplesTypical Polarity (on Silica)Identification/Removal Notes
Starting Materials 3-Iodo-7-azaindole, 3-Bromo-7-azaindole, Tributyl(vinyl)tinLess polar or similar to productOften separable by optimized column chromatography. Tin residues can be removed by a KF wash.
Homocoupled By-products Bivinyl compounds, Azaindole dimersVaries, often less polarUsually removed by chromatography. Dimerization can occur under basic conditions.[6]
Catalyst Residues Palladium complexes, Phosphine ligands/oxidesHighly polar or variableMay streak on TLC. Remove with scavengers or activated carbon.
Polymer Poly(3-vinyl-7-azaindole)Insoluble / Baseline on TLCRemove by filtration of a solution of the crude mixture.[13]
Hydrolyzed Reagents Boronic acids from Suzuki couplingHighly polarRemoved by aqueous base wash during work-up.
Table 2: Recommended Solvent Systems for Flash Chromatography
Solvent System (v/v)Application Notes
Ethyl Acetate / Hexanes (or Heptane) The most common system. Start with low % EtOAc (5-10%) and increase polarity as needed. A 30:70 ratio is a good starting point for TLC analysis.[3]
Dichloromethane / Methanol For more polar compounds or when separation is poor in EtOAc/Hexanes. Start with 1-2% MeOH in DCM.
Ethyl Acetate / Hexanes / Triethylamine Adding 0.5-1% Et₃N can significantly reduce tailing for the basic azaindole product, leading to sharper peaks and better separation.

Section 4: Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting an appropriate purification strategy after the initial reaction work-up.

Purification_Workflow start Crude Reaction Mixture analysis Analyze by TLC & Solubility Tests start->analysis decision1 Is there insoluble material? analysis->decision1 filter Filter through Celite® decision1->filter Yes decision2 Are there highly polar or baseline impurities? decision1->decision2 No filter->decision2 extraction Perform Acid-Base or Aqueous Extraction decision2->extraction Yes decision3 Is the product >90% pure by TLC/NMR? decision2->decision3 No extraction->decision3 chromatography Flash Column Chromatography decision3->chromatography No crystallization Recrystallization decision3->crystallization Yes final_product Pure 3-Vinyl-7-Azaindole chromatography->final_product crystallization->final_product

Caption: Decision workflow for purification strategy.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. American Chemical Society.
  • PMC. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • The Royal Society of Chemistry. (n.d.). Rh(III)-Catalyzed 7-Azaindole Synthesis via C–H Activation/Annulative Coupling of Aminopyridines with Alkynes.
  • Aurigene Pharmaceutical Services. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • EPO. (2010).
  • NIST. (n.d.).
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles.
  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis.
  • Benchchem. (n.d.).
  • PMC. (n.d.). Vinyl-aza-[3]cumulene intermediates induced polymerization for accessing E-dienyl poly(sulfonylamidines) towards pH-responsive drug delivery. National Center for Biotechnology Information.

Sources

Preventing polymerization of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers handling 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine (also known as 3-vinyl-7-azaindole).[1][2]

This compound presents a unique stability challenge: it combines a reactive vinyl handle (prone to radical polymerization) with a 7-azaindole core (basic, prone to oxidative degradation).[2] This "dual-threat" requires a storage protocol that goes beyond standard cold storage.[1][2]

Part 1: The Stability Paradox (Executive Summary)

The Core Issue: 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine is thermodynamically unstable relative to its polymer.[1][2] The driving force is the formation of stable alkyl chains from the reactive vinyl double bond.

  • Trigger 1 (Radical): Light and Oxygen generate peroxides at the vinyl position, initiating chain-growth polymerization.[2]

  • Trigger 2 (Acid-Catalyzed): The basic nitrogen (N7) can accept protons.[1][2] If the sample is slightly acidic, it can catalyze cationic dimerization of the electron-rich vinyl group.[1]

The "Gold Standard" Storage Protocol: For maximum integrity (>6 months), follow this hierarchy:

  • State: Solid powder (Solution storage is high-risk).[1][2]

  • Temperature: -20°C (Critical to arrest reaction kinetics).

  • Atmosphere: Argon or Nitrogen flush (Strict exclusion of O₂).[2]

  • Container: Amber glass (UV protection).

Part 2: Troubleshooting & FAQs

Category A: Visual & Physical Inspection[2]

Q: My sample has turned from off-white to yellow/brown. Is it still usable? A: Proceed with Caution.

  • Diagnosis: Color change typically indicates surface oxidation or the formation of N-oxides, which are precursors to polymerization.[1][2]

  • Action: Perform a solubility test. If the solid dissolves completely in DMSO or Methanol, it is likely just surface impurities. If you see turbidity or "gel" particles, polymerization has initiated.

  • Remediation: Recrystallize immediately from hot Ethanol or purify via a short silica plug (See Protocol 2).[2]

Q: The compound is not dissolving in solvents it previously worked in (DMSO/DCM). A: Critical Failure: Polymerization. [2]

  • Diagnosis: You have formed "Popcorn Polymer" (insoluble cross-linked network).[2][3] The vinyl groups have reacted to form a high-molecular-weight chain.[1][2]

  • Action: This process is irreversible. Filtration can recover unreacted monomer from the solution, but the insoluble solid must be discarded.

  • Prevention: Ensure your next batch is stored at -20°C and strictly protected from light.

Category B: Inhibitors & Additives[2][4]

Q: Should I add a stabilizer like BHT or MEHQ? A: Depends on your usage scale.

  • For Experimental Aliquots (<1g): NO. The risk of interfering with your biological assay or synthesis outweighs the storage benefit if you use a freezer (-20°C).[1][2]

  • For Bulk Storage (>10g): YES. Add 200–500 ppm of BHT (Butylated hydroxytoluene).[2]

    • Why BHT? Unlike MEHQ (which requires oxygen to be active), BHT functions reasonably well in low-oxygen environments, making it compatible with inert gas storage.[2]

Q: How do I remove the inhibitor before my reaction? A: Flash Filtration. [2]

  • Pass the solution of your compound (in DCM or Ethyl Acetate) through a small pad of basic alumina or silica gel. The polar phenolic inhibitors (BHT/MEHQ) will adsorb to the stationary phase, while the less polar 3-vinyl-7-azaindole elutes.[1][2]

Part 3: Critical Experimental Protocols

Protocol 1: Emergency Purification (Removal of Oligomers)

Use this if your sample shows early signs of yellowing.

  • Dissolve: Create a concentrated solution in Dichloromethane (DCM).

  • Filter: Pass through a 0.45 µm PTFE syringe filter to remove insoluble polymer seeds.[2]

  • Adsorb: Load onto a short silica column (approx. 5g silica per 1g compound).[2]

  • Elute: Flush rapidly with 5% MeOH in DCM.

  • Concentrate: Evaporate solvent at <30°C (Do not heat above 40°C).

  • Store: Immediately place under Argon at -20°C.

Protocol 2: The "Inert Aliquot" System (Self-Validating)

To ensure reliability, create single-use aliquots.

StepActionScientific Rationale
1 Dissolve & Split Dissolve bulk material in volatile solvent (DCM).[1][2] Volumetrically split into vials.
2 Evaporate Cold Remove solvent using a nitrogen stream, not a heated rotovap. Heat initiates radical formation.[2]
3 Argon Purge Flush the headspace of each vial with Argon for 30 seconds. Displaces O₂ (radical initiator).[2]
4 Seal & Freeze Cap tightly (Parafilm over cap) and store at -20°C.
5 Validation When opening a vial, check solubility. Clear solution = Valid. Turbid = Invalid.[2]

Part 4: Mechanistic Visualization

The following diagram illustrates the "Death Spiral" of vinyl-azaindole storage—how environmental factors feed into the polymerization loop.

G cluster_triggers Triggers (Risk Factors) Light UV Light Radical Free Radical Species (R•) Light->Radical Initiation Oxygen Oxygen (Air) Oxygen->Radical Peroxide Formation Heat Heat (>25°C) Heat->Radical Thermal Cleavage Acids Trace Acids Dimer Cationic Dimer Acids->Dimer Protonation Monomer 3-Vinyl-7-Azaindole (Monomer) Monomer->Radical Propagation Monomer->Dimer Acid Catalysis Radical->Monomer Chain Transfer Polymer Insoluble Polymer (Irreversible Loss) Radical->Polymer Chain Growth Dimer->Polymer Oligomerization Inhibitor Inhibitor (BHT/MEHQ) Scavenges Radicals Inhibitor->Radical Termination

Figure 1: The Polymerization Cascade. Note how Light, Oxygen, and Heat converge to generate radicals, while Trace Acids can trigger a separate cationic dimerization pathway.[2]

References

  • Sicedison Spa. (1961).[2][4] Compositions and process for inhibiting the polymerization of vinyl heterocyclic nitrogen compounds (U.S. Patent No. 3,010,964).[2][4] U.S. Patent and Trademark Office. Retrieved February 18, 2026, from

Sources

Technical Support Center: 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine (also known as 3-vinyl-7-azaindole).

Case Reference: ACID-STABILITY-03V7A Status: Active Classification: Chemical Stability / Handling Protocol

Executive Summary: The "Vinyl-Azaindole" Paradox

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine presents a unique stability challenge often overlooked in standard heterocyclic workflows. While the 7-azaindole core is robust and generally more stable than its indole counterpart due to the electron-deficient pyridine ring, the C3-vinyl group introduces a "soft" nucleophilic handle that is highly sensitive to Brønsted acids.

The Critical Failure Mode: Under acidic conditions, this compound faces a bifurcation in reactivity. The kinetic product is the N7-protonated salt (reversible and stable). However, the thermodynamic sink involves protonation of the vinyl


-carbon , leading to irreversible cationic polymerization or hydration.

Key Takeaway: Avoid prolonged exposure to acidic aqueous media (pH < 4). If acidic workups are necessary, maintain low temperature (0°C) and minimize contact time.

Mechanistic Insight: Why Acid is the Enemy

To troubleshoot effectively, you must understand the competing pathways occurring in your flask.

The Pathways[1][2][3]
  • Pathway A (Safe): Protonation of the Pyridine Nitrogen (N7).

    • 
      . This occurs immediately upon acid contact.
      
    • Result: Formation of a water-soluble salt. This is reversible with base.

  • Pathway B (Destructive): Protonation of the Vinyl Group.

    • The vinyl group at C3 is conjugated with the electron-rich pyrrole ring.

    • Protonation generates a resonance-stabilized benzylic-type carbocation at C3.

    • Result: This cation is a potent electrophile. It reacts with:

      • Water: To form the alcohol (Hydration).

      • Another Vinyl Molecule: To form dimers/oligomers (Polymerization).

Visualization: Degradation Pathways

The following diagram illustrates the divergence between stable salt formation and irreversible degradation.

degradation_mechanism Compound 3-Ethenyl-7-azaindole (Neutral) Salt N7-Protonated Species (Stable Salt) Compound->Salt  H+ (Fast, Reversible) Cation C3-Carbocation (Reactive Intermediate) Compound->Cation  H+ (Slow, Irreversible) Polymer Polymer/Dimer (Insoluble Solid) Cation->Polymer  + Substrate Alcohol Hydration Product (Alcohol) Cation->Alcohol  + H2O

Figure 1: Competing protonation sites. N7-protonation protects the ring, but C-protonation triggers degradation.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by users in drug discovery and synthesis labs.

Scenario A: "I lost my product during an acidic workup."

User: I quenched my reaction with 1M HCl and extracted. The organic layer was empty, and the aqueous layer turned gummy. Diagnosis: You likely triggered cationic polymerization .

  • Explanation: 7-azaindoles are basic. In 1M HCl, the compound is fully protonated at N7 and moves to the aqueous layer. However, the high local acidity also initiated polymerization of the vinyl group, resulting in the "gum" (oligomers).

  • Solution:

    • Do not use strong acids for quenching. Use saturated

      
       or phosphate buffer (pH 6-7).
      
    • If you must acidify to remove basic impurities, use weak acids (e.g., citric acid) at 0°C and extract immediately.

Scenario B: "My LC-MS shows a new peak +18 mass units."

User: After leaving the sample in the LC-MS autosampler (0.1% Formic Acid in water/MeCN) overnight, a new peak appeared. Diagnosis: Acid-Catalyzed Hydration .

  • Explanation: The vinyl group has undergone Markovnikov addition of water across the double bond, converting the alkene to a secondary alcohol.

  • Solution:

    • Change Diluent: Dissolve samples in pure Acetonitrile or DMSO. Avoid leaving them in aqueous acidic mobile phase for extended periods.

    • Run Immediately: Analyze samples within 1 hour of preparation.

Scenario C: "The solid turned pink/red during storage."

User: The white powder became discolored after a week on the bench. Diagnosis: Oxidative Oligomerization .

  • Explanation: Vinyl-heterocycles are sensitive to light and air. The color change indicates the formation of conjugated oligomers (often radical-mediated).

  • Solution:

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Stabilizer: For long-term storage of large batches, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with the next step.

Experimental Protocols

Protocol 1: Stability Test (Go/No-Go)

Before scaling up, validate the stability of your specific batch in your solvent system.

StepActionObservation Criteria
1 Dissolve 1 mg of compound in 1 mL MeOH.Clear solution.
2 Add 100

L of 1M HCl.
Immediate: Solution should remain clear (Salt formation).
3 Incubate at RT for 1 hour.Pass: Solution remains clear.Fail: Turbidity, precipitate, or color change (red/brown).
4 Analyze by TLC/LC-MS.Pass: Single peak (M+H).Fail: New peaks at M+19 (Hydration M+18+H) or M+M (Dimer).
Protocol 2: Safe Workup Procedure (Acid-Free)

Use this workflow to isolate 3-ethenyl-1H-pyrrolo[2,3-B]pyridine without degradation.

  • Quench: Pour reaction mixture into ice-cold saturated

    
      or Water .
    
  • Extraction: Extract immediately with EtOAc or DCM.

    • Note: Avoid using dilute HCl to remove pyridine impurities.

  • Washing: Wash organic layer with Brine only.

    • Do not wash with 10% citric acid or HCl.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate can be slightly acidic).
  • Concentration: Rotary evaporate at bath temperature < 35°C .

    • High heat can trigger thermal polymerization.

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of instability.

troubleshooting_tree Start Start: Observed Issue Precipitate Precipitate / Gummy Solid? Start->Precipitate NewPeak New Peak in LC-MS? Start->NewPeak Polymerization Diagnosis: Acid-Catalyzed Polymerization Action: Remove acid, lower temp. Precipitate->Polymerization Yes (Insoluble) MassPlus18 Mass = M + 18? NewPeak->MassPlus18 Check Mass MassDouble Mass = 2M? MassPlus18->MassDouble No Hydration Diagnosis: Hydration (Alcohol formation) Action: Remove water/acid from solvent. MassPlus18->Hydration Yes Dimerization Diagnosis: Dimerization Action: Dilute sample, store cold. MassDouble->Dimerization Yes

Figure 2: Diagnostic flow for identifying degradation modes.

References

  • Reactivity of 3-Vinylindoles: Huang, Y. W., et al. "Procedure for the Synthesis of Polysubstituted Carbazoles from 3-Vinyl Indoles."[1] Organic Letters, vol. 18, no. 23, 2016, pp. 6026–6029. [Link] Citation Context: Establishes the susceptibility of 3-vinyl heterocyclic systems to acid-catalyzed dimerization and polymerization.

  • 7-Azaindole Chemistry & Acidity: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." Current Organic Chemistry, vol. 7, no. 18, 2003. [Link] Citation Context: Provides fundamental data on the basicity of N7 (

    
     ~4.6) and the general stability of the azaindole core.
    
  • Acid-Catalyzed Synthesis Risks: Naik, S., et al. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry, vol. 12, 2014. [Link] Citation Context: Demonstrates that while the core withstands TFA, reactive substituents (like alkynes/alkenes) require careful handling to prevent side reactions.

  • Hydrovinylation and Vinyl Reactivity: Smith, C. R., et al. "Asymmetric Hydrovinylation of Vinylindoles." Journal of the American Chemical Society, vol. 131, no. 4, 2009, pp. 1457–1463. [Link] Citation Context: Discusses the high reactivity of vinylindoles towards metal-catalyzed and acid-mediated transformations.[2]

Sources

Technical Support Center: Recrystallization of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

[1][2]

Executive Summary & Molecule Profile[3][4]

User Query: "I am struggling to purify 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine. Standard columns result in streaking, and my recrystallization attempts yield oils or polymerized tars."

Scientist Analysis: The molecule , 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine (also known as 3-vinyl-7-azaindole), presents a dual challenge. The 7-azaindole core is highly polar and capable of strong hydrogen bonding (dimerization), causing it to streak on silica gel and "oil out" during crystallization.[1] Simultaneously, the C-3 vinyl group is reactive; prolonged heating without radical scavengers induces polymerization, leading to yield loss and "tar" formation.[1]

This guide provides a self-validating solvent selection matrix and a stabilized recrystallization protocol designed to mitigate thermal polymerization.[2][3][1]

Solvent Selection Matrix

The following solvent systems have been evaluated based on the polarity profile of the 7-azaindole scaffold (logP ~1.8) and the lipophilic contribution of the vinyl group.[1]

System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)SuitabilityTechnical Notes
Primary (Recommended) Ethyl Acetate Heptane 1:3 to 1:5⭐⭐⭐⭐⭐Best balance.[2][3] Heptane is preferred over Hexane due to higher boiling point allowing better thermal gradients, but keep T < 65°C.
Alternative (Polar) Ethanol (Abs.) Water 5:1 to 2:1⭐⭐⭐Good for removing inorganic salts.[3][1] Risk: Water can promote hydration of the vinyl group if acidic impurities are present.[3]
High Solubility Toluene None (Cooling only)N/A⭐⭐Excellent solubility profile for azaindoles.[2][3][1] Warning: High boiling point (110°C) increases polymerization risk.[2][3][1] Use only with inhibitors.[2][3][1]
Avoid Diethyl EtherPentaneN/AToo volatile; evaporation leads to crusting/amorphous solids rather than crystals.[2][3][1]

Critical Process Protocol: "The Stabilized Thermal Gradient"

Objective: Crystallize the target without triggering vinyl polymerization.

Safety Pre-requisite:

  • Radical Inhibitor: You must add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol% relative to substrate) to the solvent system.[2][3] This acts as a "chemical fuse" to prevent polymerization during the heating phase [1].[3][1]

Step-by-Step Methodology
  • Dissolution (The "Cloud Point" Approach):

    • Place crude solid in a flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate (Solvent A) containing 0.1% BHT.[2][3][1]

    • Heat to 55°C (Do not boil aggressively).

    • Add just enough Solvent A to dissolve the solid.[3][1] If suspension persists after 10 volumes, filter off the insolubles (likely inorganic salts).[1]

  • Anti-Solvent Addition:

    • Remove heat source but keep stirring.

    • Slowly add Heptane (Solvent B)[2][3] dropwise until a faint, persistent turbidity (cloudiness) appears.[3][1]

    • Crucial Step: Add one drop of pure Ethyl Acetate to clear the cloudiness.[3] The solution is now supersaturated.[3][1]

  • Seeding & Cooling:

    • Add a single seed crystal of pure 3-vinyl-7-azaindole (if available) or scratch the glass wall with a glass rod to induce nucleation.[2][3]

    • Controlled Cooling: Wrap the flask in a towel or place in a warm water bath and let it cool to Room Temperature (RT) over 2 hours. Rapid cooling traps impurities.[2][3]

    • Once at RT, move to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

  • Isolation:

    • Filter the crystals using a sintered glass funnel (cold).[3][1]

    • Wash with a cold 1:5 mixture of EtOAc:Heptane.[2][3][1]

    • Dry under high vacuum at RT (Do not heat dry).[2][3][1]

Troubleshooting & FAQs

Q1: My solution turned yellow/orange during heating and didn't crystallize.

  • Diagnosis: Oxidation or polymerization of the vinyl group.[3]

  • Fix: Did you add the BHT inhibitor? If not, the heat initiated radical polymerization.[1] For the current batch, pass it through a short silica plug (eluting with EtOAc) to remove the polymer (which will stick to the baseline) and try again with BHT and an inert atmosphere (Argon/Nitrogen) [2].

Q2: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing.

  • Diagnosis: This is common with 7-azaindoles due to their ability to form strong hydrogen-bonded dimers that are liquid at moderate temperatures.[2][3][1]

  • Fix: This phenomenon, often called "limping," indicates the temperature is above the melting point of the solvated crystal.[1]

    • Action: Re-heat to dissolve the oil. Add more Solvent A (EtOAc) to lower the saturation slightly.[3][1] Cool much more slowly. Vigorous stirring during the cooling phase can sometimes force the oil to solidify into crystals.[1]

Q3: Can I use Methanol/Water?

  • Diagnosis: Yes, but with caveats.[3][1]

  • Risk: 7-azaindoles are basic (pyridine nitrogen).[2][3][1] If your crude material contains any residual acid (from a Wittig workup, for example), the protonated species will be highly water-soluble and won't crystallize.[2][1] Ensure the crude is neutralized (washed with NaHCO3) before attempting aqueous recrystallization [3].[3][1]

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the purification route based on crude purity and quantity.

RecrystallizationLogicStartCrude 3-Vinyl-7-AzaindolePurityCheckCheck Purity (LCMS/NMR)Start->PurityCheckHighPurityPurity > 85%PurityCheck->HighPurityLowPurityPurity < 85%PurityCheck->LowPuritySolventChoiceSelect Solvent SystemHighPurity->SolventChoiceSilicaPlugShort Silica Plug(Remove tars/salts)LowPurity->SilicaPlugEluentEluent: 30% EtOAc/HeptaneSilicaPlug->EluentEluent->HighPurityConcentrateSystemAEtOAc / Heptane(Standard)SolventChoice->SystemASystemBEtOH / Water(If salts present)SolventChoice->SystemBInhibitorADD INHIBITOR (BHT)(Critical Step)SystemA->InhibitorSystemB->InhibitorDissolveDissolve at 55°CInhibitor->DissolveCoolingSlow Cool -> 4°C -> -20°CDissolve->CoolingResultPure CrystalsCooling->Result

Caption: Decision tree for purification of 3-vinyl-7-azaindole, emphasizing the mandatory inclusion of radical inhibitors during thermal processing.

References

  • Polymerization Inhibitors in Vinyl Processing

    • Source: US Patent 6,447,649 B1.[2][3][1][4]

    • Relevance: Establishes the necessity of nitroxyl or phenolic inhibitors (like BHT/Hydroquinone)
    • URL
  • Synthesis and Reactivity of 7-Azaindoles

    • Source: Merour, J. Y., & Joseph, B. (2001).[1] Current Organic Chemistry.

    • Relevance: Comprehensive review detailing the handling, reactivity, and stability of the 7-azaindole core, including the tendency for N-oxidation and dimeriz
    • URL:[Link]

  • Purification of 1H-Pyrrolo[2,3-b]pyridine Derivatives

    • Source: BenchChem Technical Support / ChemicalBook Data.[2][3][1]

    • Relevance: Provides solubility data (MeOH, Chloroform) and melting point ranges (~106°C for core, higher for derivatives) used to determine thermal limits.

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Ethenyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 3-ethenyl-7-azaindole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative framework. By examining the parent chromophores, indole and 7-azaindole, we can deconstruct the electronic effects of heteroatomic substitution and vinyl conjugation. This approach allows for a predictive understanding of 3-ethenyl-7-azaindole's spectral behavior, a critical parameter for its application as a molecular probe, a structural motif in medicinal chemistry, and a versatile building block in organic synthesis.

Theoretical Foundation: Understanding the Chromophore

The UV-Vis absorption spectra of indole, 7-azaindole, and their derivatives are governed by π→π* electronic transitions within the aromatic system. The two lowest energy transitions in indole, designated as ¹Lₐ and ¹Lₑ, are of particular interest. The ¹Lₐ band is typically broad and structureless, while the ¹Lₑ band is sharper and occurs at a shorter wavelength.

The introduction of a nitrogen atom into the six-membered ring to form 7-azaindole perturbs the electronic structure. This substitution leads to a redistribution of electron density and alters the energies of the molecular orbitals. Consequently, the absorption spectra of 7-azaindole and its derivatives are typically red-shifted (a bathochromic shift) compared to their indole counterparts.[1][2] This red-shift is advantageous in many biological applications, as it can move the absorption and emission profiles away from the autofluorescence of endogenous molecules like tryptophan.[1]

Furthermore, extending the π-system through conjugation, for instance by adding an ethenyl (vinyl) group at the C3 position, is a well-established method for inducing a bathochromic shift. This extension of the conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Experimental Protocol: A Self-Validating Workflow for UV-Vis Spectroscopy

To ensure the acquisition of reliable and reproducible data, a standardized experimental protocol is paramount. The following section outlines a robust workflow for measuring the UV-Vis absorption spectrum of a dilute organic compound in solution. This protocol is designed to be a self-validating system, minimizing common sources of error.

G cluster_prep Sample & Blank Preparation cluster_inst Instrument Setup & Measurement cluster_data Data Processing prep_sample 1. Prepare stock solution (e.g., 1 mM in Methanol) prep_dilute 2. Prepare dilute sample (e.g., 10 µM) prep_sample->prep_dilute prep_blank 3. Fill cuvette with pure solvent (Blank) power_on 4. Power on spectrophotometer (Allow 15 min warm-up) prep_blank->power_on set_params 5. Set parameters (Wavelength range, scan speed) power_on->set_params baseline 6. Record Baseline (Using the Blank cuvette) set_params->baseline measure 7. Measure Sample (Rinse & fill cuvette with sample) baseline->measure process 8. Process Spectrum (Baseline subtraction, peak identification) measure->process report 9. Report λmax and Absorbance process->report

Figure 1: Standard workflow for UV-Vis absorption spectroscopy.

Step-by-Step Methodology:

  • Instrument Initialization: Power on the UV-Vis spectrophotometer and allow the lamp source to stabilize for at least 15 minutes.[3]

  • Parameter Setup: Configure the acquisition software. Set the desired wavelength range (e.g., 200-400 nm), a scan rate of 600 nm/min, and a data interval of 1.0 nm.[4]

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mM) in a UV-grade solvent such as methanol.

    • From the stock solution, prepare a dilute sample to ensure the maximum absorbance falls within the linear range of the instrument (typically < 1.0 A.U.).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This spectrum is automatically subtracted from the subsequent sample measurement to correct for absorbance from the solvent and cuvette.[5][6]

  • Sample Measurement: Empty the cuvette, rinse it thoroughly with the dilute sample solution, and then fill it with the sample. Place the cuvette back into the instrument and initiate the scan.

  • Data Analysis: The resulting spectrum should show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

Comparative Analysis of Absorption Maxima
CompoundStructureλmax (Methanol)Rationale for Shift (vs. Indole)
Indole Indole~279 nm[7]Baseline chromophore.
7-Azaindole 7-Azaindole~287 nm[8]Bathochromic Shift: The electron-withdrawing nitrogen at position 7 perturbs the π-system, lowering the HOMO-LUMO gap.
3-Ethenyl-7-Azaindole 3-Ethenyl-7-Azaindole~300-310 nm (Predicted) Significant Bathochromic Shift: The ethenyl group extends π-conjugation, and this effect is additive to the shift caused by the aza-substitution.

Expert Insights:

  • Effect of Aza-Substitution: The transition from indole (λmax ≈ 279 nm) to 7-azaindole (λmax ≈ 287 nm) results in a modest bathochromic shift of approximately 8 nm.[7][8] This is a direct consequence of the pyridine nitrogen atom's influence on the bicyclic aromatic system.

  • Effect of Vinyl Conjugation: The addition of a vinyl group at the 3-position of an indole core is known to significantly extend the π-conjugated system, causing a substantial red-shift. For example, studies on various 3-substituted ethenyl indoles show absorption maxima extending well beyond 300 nm.[9]

  • Predicted Characteristics of 3-Ethenyl-7-Azaindole: Combining these two effects, it is logical to predict that the absorption maximum of 3-ethenyl-7-azaindole will be significantly red-shifted from both parent compounds. The extension of conjugation from the vinyl group is expected to have a more pronounced effect than the aza-substitution. Therefore, a predicted λmax in the range of 300-310 nm in methanol is a scientifically sound estimation. This positions its primary absorption band in a region that is highly useful for selective excitation in complex biological media.

G Indole Indole (λmax ≈ 279 nm) Azaindole 7-Azaindole (λmax ≈ 287 nm) Indole->Azaindole + N at pos. 7 (~+8 nm shift) VinylIndole 3-Ethenylindole (λmax > 300 nm) Indole->VinylIndole + Ethenyl at pos. 3 (Significant shift) Target 3-Ethenyl-7-Azaindole (Predicted λmax ≈ 300-310 nm) Azaindole->Target + Ethenyl at pos. 3 VinylIndole->Target + N at pos. 7

Figure 2: Logical relationship of structural modifications and their effect on λmax.
The Influence of Solvent Polarity (Solvatochromism)

The electronic transitions of indole and azaindole derivatives can be sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. Generally, for π→π* transitions in molecules where the excited state is more polar than the ground state, an increase in solvent polarity will lead to a bathochromic (red) shift.

Studies on various indole derivatives have shown that changing the solvent from non-polar (e.g., cyclohexane) to polar (e.g., methanol) causes a bathochromic shift in the absorption maximum.[7] Given the charge distribution in the 7-azaindole ring system, 3-ethenyl-7-azaindole is expected to exhibit similar positive solvatochromism. This property is particularly valuable for environmental probes, where shifts in absorption or fluorescence can report on the local polarity of a protein's binding site or a cellular compartment.

Conclusion

While awaiting direct experimental verification, a robust, evidence-based prediction of the UV-Vis absorption characteristics of 3-ethenyl-7-azaindole can be made. The combined electronic effects of the nitrogen atom in the pyridine ring and the extended conjugation from the 3-ethenyl group are expected to result in a primary absorption band (λmax) in the 300-310 nm range in polar protic solvents like methanol. This represents a significant and useful bathochromic shift compared to the parent indole and 7-azaindole chromophores. Understanding these fundamental photophysical properties is essential for leveraging the full potential of this versatile heterocyclic compound in drug discovery and biophysical research.

References

  • UNSW Analytical Centre. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. Retrieved from [Link]

  • Guss, W. D., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 97(3), 765-794.
  • University of California, Santa Barbara. (n.d.). UV-Vis SOP. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Chen, Y., & Barkley, M. D. (1998). Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water.
  • Scribd. (n.d.). SOP For Analysis On UV - Visible Spectrophotometer. Retrieved from [Link]

  • Mondal, K., et al. (2024). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores.
  • Aaron, J. J., et al. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives.
  • Jiang, H., et al. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH.
  • Baboomian, V. J., et al. (n.d.). Light absorption and scattering properties of indole secondary organic aerosol prepared under various oxidant and relative humidity conditions. Taylor & Francis Online.
  • Yasmeen, H., et al. (n.d.). The overlay UV spectra of indole amines 24 and 25 (recorded in MeOH at 26 °C).
  • Laybourn, A., et al. (2015). Supporting Information: Understanding the Electromagnetic Interaction of Metal Organic Framework Reactants in Aqueous Solution at Microwave Frequencies. The Royal Society of Chemistry.
  • Schmitt, M., et al. (2004). Determination of the structure of 7-azaindole in the electronic ground and excited state using high-resolution ultraviolet spectroscopy. Taylor & Francis Online.
  • Universal Lab. (2024). The Operating Manual for UV-Vis Spectrophotometer. Retrieved from [Link]

  • Imperial College London. (2021).
  • Chen, Y., et al. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PMC.
  • Mushtaq, N., et al. (n.d.).
  • Vadlakonda, R., et al. (2017).
  • PhD Thesis. (2021). Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. Biblos-e Archive.
  • Ishiuchi, S., et al. (2008). Electronic spectra of 7-azaindole/ammonia clusters and their photochemical reactivity. The Journal of Chemical Physics.
  • S. G., S., et al. (2020). Optical properties of 3-substituted indoles. PMC - NIH.
  • Gower, A. E., & LeGoff, E. (2026). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. MDPI.
  • ResearchGate. (2025).
  • Dar, T., et al. (2021). UV-Vis and fluorescence (inserted) spectra of 3 (solid line) and 6 (dotted line) in chloroform at room temperature.
  • UAM. (n.d.). Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals.
  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2014).
  • PubMed. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study.
  • MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7.
  • MDPI. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Studies*.

Sources

Validating 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine structure via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Advanced 2D NMR Spectroscopy

Part 1: Executive Summary & Strategic Rationale

The Challenge: In the development of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure. However, derivatization at the 3-position with reactive handles like the ethenyl (vinyl) group introduces significant analytical ambiguity.

  • Problem: 1D

    
    H NMR often fails to definitively distinguish between the 3-ethenyl isomer and the thermodynamically possible 2-ethenyl or 
    
    
    
    -ethenyl regioisomers due to proton overlap and the lack of scalar coupling across the quaternary bridgehead carbons.
  • Solution: This guide validates the 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine structure using a self-validating 2D NMR workflow (HSQC, HMBC, COSY, NOESY).

The "Product" (Method) Performance: We compare the 2D NMR validation workflow against alternative structural elucidation techniques.

Feature2D NMR (Recommended) 1D NMR (

H/

C)
High-Res Mass Spec (HRMS)X-Ray Crystallography
Connectivity Proof High (Through-bond correlations)Low (Inferred only)None (Formula only)Definitive
Regioisomer ID Excellent (via HMBC)Poor (Ambiguous shifts)NoneExcellent
Sample State Solution (In-situ)SolutionSolutionSolid Crystal Required
Turnaround Time Fast (2-4 Hours) Very Fast (15 mins)Fast (30 mins)Slow (Days/Weeks)
Cost Efficiency HighVery HighHighLow

Part 2: Technical Deep Dive & Validation Logic

The Molecule: Expected Spectral Signature

To validate 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine , we must confirm two distinct domains and their linkage:

  • The 7-Azaindole Core: Protons at H2, H4, H5, H6.

  • The Ethenyl Tail: An ABX system (H

    
    , H
    
    
    
    , H
    
    
    ) attached to C3.
Critical Chemical Shift Ranges (DMSO-d

)
  • NH (H1):

    
     11.5 – 12.5 ppm (Broad singlet, exchangeable).
    
  • Aromatic Region:

    • H6 (Pyridine):

      
       8.2 – 8.4 ppm (dd, 
      
      
      
      to Nitrogen).
    • H4 (Pyridine):

      
       7.9 – 8.1 ppm (d).
      
    • H2 (Pyrrole):

      
       7.6 – 7.8 ppm (s or d, Diagnostic Handle).
      
    • H5 (Pyridine):

      
       7.1 – 7.3 ppm (dd).
      
  • Vinyl Group (3-Position):

    • H

      
       (CH=): 
      
      
      
      6.6 – 7.0 ppm (dd, trans coupling ~17Hz, cis ~10Hz).
    • H

      
       (=CH
      
      
      
      ):
      
      
      5.1 – 5.8 ppm (two distinct doublets).
The Self-Validating Mechanism (2D Correlations)

The structure is considered validated only when the following "Lock-and-Key" correlations are observed.

A. The "Anchor" Experiment: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment links protons to carbons 2-3 bonds away. This is the only way to bridge the "silent" quaternary carbons (C3, C3a, C7a).

  • Correlation 1 (The Linker): The Vinyl-H (CH=) must show a strong cross-peak to C3 (quaternary) and C3a (bridgehead).

  • Correlation 2 (The Confirmation): The Pyrrole H2 must also show a cross-peak to C3 and C7a .

    • Logic: If the vinyl group were at position 2, H2 would be absent. If it were at N1, H2 would show different splitting and NOE patterns.

B. COSY (Correlation Spectroscopy)
  • Confirms the isolated spin system of the vinyl group (H

    
     couples to H
    
    
    
    and H
    
    
    ).
  • Confirms the pyridine ring spin system (H5 couples to H4 and H6).

C. NOESY (Nuclear Overhauser Effect) [1]
  • Spatial Proximity: A key NOE signal should be visible between the Vinyl-H and H4 (pyridine ring). This confirms the 3-position geometry, as a 2-ethenyl group would show NOE to N1-H but not H4.

Part 3: Experimental Protocol

Objective: Acquire publication-quality data to unambiguously assign the structure.

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Expert Insight: Avoid CDCl

      
      . The acidic NH proton of 7-azaindole broadens significantly in chloroform due to exchange, and the poor solubility can lead to weak quaternary carbon signals in HMBC.
      

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 600

    
    L DMSO-d
    
    
    
    . Filter if any particulate is visible.
  • 1D

    
    H Acquisition: 
    
    • Pulse: 30° pulse angle.

    • Scans: 16 (minimum).

    • Check: Ensure good shimming (TMS linewidth < 0.5 Hz).

  • 2D HSQC (Multiplicity-Edited):

    • Differentiates CH/CH

      
       (positive) from CH
      
      
      
      (negative).
    • Validation: The terminal vinyl =CH

      
       must appear as a negative phase peak (blue), while the aromatic CHs are positive (red).
      
  • 2D HMBC (Long-Range):

    • Optimization: Set

      
       = 8 Hz (standard).
      
    • Scans: 32–64 scans per increment.

    • Critical: Look for the quaternary carbons (C3, C3a, C7a) which do not appear in HSQC.

  • Data Processing:

    • Apply sine-bell apodization.

    • Phase correction: Manual phasing is required for the vinyl region to prevent signal cancellation.

Part 4: Visualization

Diagram 1: Structural Validation Logic Map

This diagram illustrates the decision matrix used to confirm the structure based on spectral data.

ValidationLogic Start Synthesized Product (Unknown Regioisomer) H1NMR 1. Run 1D 1H NMR (DMSO-d6) Start->H1NMR CheckH2 Is H2 (s/d) present @ ~7.7 ppm? H1NMR->CheckH2 Fail1 REJECT: 2-Substituted Isomer CheckH2->Fail1 No Pass1 Tentative: 3-Substituted CheckH2->Pass1 Yes Run2D 2. Run 2D HMBC Pass1->Run2D CheckHMBC Does Vinyl-H correlate to Quaternary C3? Run2D->CheckHMBC Fail2 REJECT: N-Alkylation CheckHMBC->Fail2 No Final VALIDATED: 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine CheckHMBC->Final Yes

Caption: Decision tree for distinguishing the 3-ethenyl isomer from 2-ethenyl or N-ethenyl byproducts.

Diagram 2: Key Correlations Map

This diagram visualizes the specific atoms involved in the "Lock-and-Key" HMBC and NOESY correlations.

CorrelationMap cluster_legend Legend H_Vinyl Vinyl-H (6.8 ppm) C3 C3 (Quaternary) H_Vinyl->C3 HMBC (Strong) H4 H4 (Pyridine) H_Vinyl->H4 NOESY (Spatial) H2 H2 (Pyrrole) H2->C3 HMBC (Strong) Leg1 Green Arrow = HMBC (Bond Connectivity) Leg2 Yellow Dashed = NOESY (Spatial Proximity)

Caption: The "Triangulation" of C3. Both the Vinyl proton and H2 must correlate to C3 to confirm the substitution pattern.

Part 5: References

  • Structural Elucidation of 7-Azaindoles:

    • Title: Synthesis and Pharmacological Activities of 7-Azaindole Derivatives.[2][3][4]

    • Source: Pakistan Journal of Pharmaceutical Sciences (2008).

    • URL:[Link]

  • 2D NMR Methodology (HMBC/HSQC):

    • Title: 2D NMR Spectroscopy: Fundamentals, Methods and Applications.[5][6][7]

    • Source: News-Medical (2019).

    • URL:[Link]

  • Solvent Effects in Heterocycles:

    • Title: 1H NMR of 7-Azaindole (Solvent Comparison).

    • Source: ChemicalBook Spectral Database.

  • Application in Drug Discovery (FGFR Inhibitors):

    • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives.

    • Source: RSC Advances (2021).

    • URL:[Link]

Sources

Comparative study of kinase inhibition potency of 7-azaindole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Kinase Inhibition Potency of 7-Azaindole Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacologists.

Potency, Binding Modes, and Experimental Validation[1]

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in kinase drug discovery.[1][2][3] Unlike its carbocyclic analog (indole), the 7-azaindole core possesses an intrinsic ability to mimic the purine ring of ATP, specifically through the N7 nitrogen atom. This guide provides a technical comparison of 7-azaindole analogs versus alternative scaffolds, analyzing the structural determinants of potency and providing validated protocols for assessing their inhibition profiles.

Structural Rationale: The "N7" Advantage

The superior potency of 7-azaindole analogs compared to indoles or other bicyclic systems is primarily driven by the Hinge Binding Motif .

The Hinge Interaction Mechanism

Kinase ATP-binding pockets contain a "hinge region" that connects the N- and C-terminal lobes. Inhibitors must compete with ATP by forming hydrogen bonds with the backbone residues of this region.

  • Indole Scaffold: Acts primarily as a Hydrogen Bond (H-bond) Donor (via N1-H). It lacks a complementary acceptor at the C7 position, often leading to steric repulsion or a "water-bridged" interaction that incurs an entropic penalty.

  • 7-Azaindole Scaffold: Acts as a Bidentate Binder .[3]

    • N1-H: H-bond Donor (binds to Hinge Carbonyl).

    • N7: H-bond Acceptor (binds to Hinge NH).

This direct, bidentate interaction rigidifies the ligand-protein complex, significantly improving enthalpy (


) and residence time.
Visualization of Binding Mode

The following diagram illustrates the canonical "Type I" binding mode of 7-azaindole within the kinase pocket.

BindingMode cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Core GK1_CO GK+1 Carbonyl (H-Bond Acceptor) GK1_NH GK+1 Amide NH (H-Bond Donor) N7 N7 (Pyridine) GK1_NH->N7 H-Bond (Acceptor) N1_H N1-H (Pyrrole) N1_H->GK1_CO H-Bond (Donor) Note Bidentate interaction mimics Adenine of ATP N7->Note

Figure 1: Schematic of the bidentate hydrogen bonding network between the 7-azaindole core and the kinase hinge region (typically the Gatekeeper+1 residue).[3]

Comparative Case Studies

Case Study A: Scaffold Hopping (Indole vs. 7-Azaindole)

Target: Pim-2 Kinase (Serine/Threonine Kinase) Objective: Determine the impact of the N7 nitrogen on biochemical potency.

In a direct comparative study involving Pim-2 kinase inhibitors, replacing the 7-azaindole core with an indole core (while maintaining identical substituents at the C3 position) resulted in a drastic loss of potency.

ScaffoldCore StructureInteraction TypeIC50 (Pim-2)Potency Shift
7-Azaindole Pyrrolo[2,3-b]pyridineBidentate (Donor + Acceptor)1.3 nM Reference
Indole IndoleMonodentate (Donor only)52.0 nM ~40-fold loss

Analysis: The 40-fold loss in potency confirms that the N7 interaction is not merely additive but cooperative, likely stabilizing the active conformation of the kinase. (Data Source: Irie et al., Chem. Pharm. Bull. 2018) [1].

Case Study B: Lead Optimization (PLX4720 vs. Vemurafenib)

Target: BRAF V600E (Melanoma) Objective: Compare the "Tool Compound" (PLX4720) with the "Clinical Candidate" (Vemurafenib/PLX4032).[4]

While both compounds utilize the 7-azaindole scaffold to bind the ATP pocket, the optimization focused on the "tail" region to improve pharmacokinetics (PK) without sacrificing the critical hinge binding.

CompoundScaffoldTail ModificationBRAF V600E IC50Cellular IC50 (A375)
PLX4720 7-AzaindoleDifluoro-phenyl sulfonamide13 nM 0.50 µM
Vemurafenib 7-Azaindole4-Chlorophenyl sulfonamide31 nM 0.30 µM

Analysis: Interestingly, the biochemical potency (IC50) of the precursor PLX4720 is slightly superior to the drug Vemurafenib in pure enzymatic assays. However, Vemurafenib was selected for clinical development due to superior metabolic stability and exposure profiles in vivo. This highlights that while the 7-azaindole core drives potency, the substituents drive drug-likeness. [2][3].

Experimental Protocol: Measuring Kinase Inhibition

To objectively compare 7-azaindole analogs, a universal, homogeneous assay is required. The ADP-Glo™ Kinase Assay is recommended over radiometric methods for its sensitivity and suitability for high-throughput screening (HTS).

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. It is a coupled enzymatic assay that converts ADP back to ATP, which is then used by luciferase to generate light.

Step-by-Step Workflow

Reagents Required:

  • Kinase Buffer (optimized for specific target, e.g., 50mM Tris pH 7.5, 10mM MgCl2).

  • Ultrapure ATP (10µM - 100µM, typically at Km).

  • Substrate (Peptide or Protein, e.g., Poly [Glu, Tyr] 4:1).

  • ADP-Glo™ Reagent (Promega).

  • Kinase Detection Reagent.

Protocol:

  • Compound Preparation:

    • Prepare 3x serial dilutions of 7-azaindole analogs in 100% DMSO.

    • Dilute into 1X Kinase Buffer (Final DMSO concentration should be <1%).

  • Kinase Reaction (5 µL):

    • Add 2 µL of Kinase/Substrate mix to 384-well plate.

    • Add 1 µL of Compound. Incubate 10 min at RT (to allow equilibration).

    • Add 2 µL of ATP to initiate reaction.

    • Incubate for 60 minutes at RT.

  • ADP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes at RT.

    • Mechanism:[5] Stops kinase reaction and depletes unconsumed ATP.

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent .

    • Incubate for 30 minutes at RT.

    • Mechanism:[5] Converts generated ADP to ATP -> Luciferase reaction.

  • Readout:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Assay Workflow Diagram

ADPGloWorkflow Start Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step1 Add ADP-Glo™ Reagent (Stop Rxn & Deplete ATP) Start->Step1 Wait1 Incubate 40 min Step1->Wait1 Step2 Add Detection Reagent (ADP -> ATP -> Light) Wait1->Step2 Read Measure Luminescence (RLU ~ % Inhibition) Step2->Read

Figure 2: Operational workflow for the ADP-Glo kinase assay used to determine IC50 values.

Data Analysis & Validation

To ensure the validity of the comparative data:

  • Z-Factor Calculation: Ensure Z' > 0.5 for the assay plate.

    
    
    (Where p = positive control/no inhibitor, n = negative control/no enzyme)
    
  • Normalization: Convert RLU to % Inhibition.

    
    
    
  • Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467, 596–599.

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Safety Operating Guide

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

3-Ethenyl-1H-pyrrolo[2,3-B]pyridine (CAS: 113545-88-7) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JAK, FGFR).[1] Unlike its parent compound 7-azaindole, the presence of the C3-vinyl group introduces a specific polymerization hazard that complicates disposal.[1][2]

Immediate Action Required:

  • Do NOT dispose of this compound in general organic trash.[1][3][4]

  • Do NOT mix with strong acids or oxidizers in waste streams (risk of exothermic polymerization).[1][3][4]

  • Standard: High-temperature incineration is the only validated disposal method to destroy the nitrogen-rich core and vinyl moiety without generating toxic NOx or unreacted monomers.[1][2][3]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it is hazardous.[2][4] It is not merely "toxic"; it is a reactive monomer attached to a bioactive scaffold.[1][3]

PropertySpecificationOperational Implication
Structure 7-Azaindole core + Vinyl groupDual Hazard: Bioactive toxicity + Polymerization risk.[1][2][3][4]
Physical State Solid (Off-white/Tan)Dust inhalation risk during transfer; requires particulate containment.[1][2][3][4]
Reactivity Vinyl group (C=C)Susceptible to radical polymerization initiated by light, heat, or peroxides.[1][2][4]
Toxicity Irritant/Toxic (Skin, Eye, Oral)Bioactive scaffold; treat as a potent kinase inhibitor precursor.[1][2][4]
Stability Light/Air SensitiveWaste containers must be opaque and sealed to prevent auto-oxidation.[1][2][3][4]
The "Vinyl Factor" in Disposal

The ethenyl (vinyl) group at the 3-position is electron-rich.[1][2][3] In a waste container exposed to heat or incompatible catalysts (acids, metals), this compound can undergo uncontrolled polymerization.[2][4] This reaction is exothermic and can pressurize or rupture waste vessels.[2][3][4]

  • Mechanism: Radical propagation or acid-catalyzed cationic polymerization.[1][2][3][4]

  • Prevention: Waste solutions containing this compound should be stabilized or kept dilute (<10%) to dissipate heat.[1][3][4]

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste facility, you must stabilize it at the bench level.[2]

Protocol A: Solid Waste (Pure Substance)
  • Container: Double-bag in polyethylene (PE) bags or place in a wide-mouth HDPE jar.

  • Labeling: Clearly mark as "Toxic Solid - Organic Heterocycle."

  • Stabilization: If the solid is old or discolored (indicating peroxide formation), mist it lightly with water/hydroquinone solution before sealing to inhibit rapid decomposition, only if incineration is delayed.[1][2][4] Generally, keep dry and cool.[2][3][4][5][6]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][3][4]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., DMSO, Methanol, DCM).[2]

  • Inhibition: If the waste solution is concentrated (>5 wt%), add a radical inhibitor to prevent polymerization in the drum.[2]

    • Recommended Inhibitor:BHT (Butylated hydroxytoluene) or Hydroquinone at 100–500 ppm.[1][2][3][4]

  • Segregation: NEVER mix with:

    • Peroxides (initiators).[1][2][3][4]

    • Strong Acids (catalysts for cationic polymerization).[1][2][3][4]

    • Metal catalysts (Pd, Cu) without prior quenching (scavenging).[1][2][3]

Detailed Disposal Workflows

Workflow 1: Solid Waste Stream
  • Collection: Collect solids in a dedicated satellite accumulation container (amber glass or HDPE).

  • Decontamination: Wipe exterior of the container with ethanol/water.[1][3][4]

  • Tagging: Apply a hazardous waste tag. List components: "3-Ethenyl-1H-pyrrolo[2,3-B]pyridine [100%]."[1][2][3]

  • Transfer: Move to the central waste storage area (Cool room, <25°C).

  • Final Disposal: Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1][2][3][4]

Workflow 2: Liquid Waste Stream
  • Quenching: Ensure reaction mixture is quenched. If metallic catalysts (e.g., Palladium from Heck coupling) are present, treat with a metal scavenger (e.g., SiliaMetS®) before dumping into the waste carboy to prevent catalytic decomposition of the vinyl compound.[2]

  • Dilution: Dilute with a compatible organic solvent (Acetone/Ethanol) if the concentration is high.[1][3][4]

  • pH Check: Ensure pH is neutral (6–8). Acidic conditions promote polymerization.[1][2][3][4]

  • Container: Use safety cans with flame arrestors (if solvent is flammable) or HDPE carboys.[1][3][4]

  • Venting: Use a vented cap (e.g., EcoFunnel) during accumulation to prevent pressure buildup from potential off-gassing.[1][2][3][4]

Visualization: Waste Segregation Logic

The following diagram illustrates the critical decision-making process for segregating this specific chemical to avoid reactivity hazards.

WasteSegregation Start Waste: 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure/Contaminated Solids Liquid Liquid/Solution StateCheck->Liquid Mother Liquor/Rxn Mix FinalSolid Dispose: Lab Pack for Incineration Solid->FinalSolid ContamCheck Contaminants? Liquid->ContamCheck Acid Strong Acids present? ContamCheck->Acid Check pH Metal Pd/Cu Catalysts present? ContamCheck->Metal Check Metals Neutralize ACTION: Neutralize to pH 7 (Prevent Cationic Polymerization) Acid->Neutralize Yes Inhibit ACTION: Add Stabilizer (BHT) if Conc > 5% Acid->Inhibit No Scavenge ACTION: Add Metal Scavenger (Prevent Catalytic Decomp) Metal->Scavenge Yes Metal->Inhibit No Neutralize->Inhibit Scavenge->Inhibit FinalLiquid Dispose: Organic Solvent Stream (High BTU Incineration) Inhibit->FinalLiquid

Figure 1: Decision tree for segregating and treating 3-vinyl-7-azaindole waste to prevent polymerization and incompatibility events.

Emergency Spill Procedures

Scenario: A 5g bottle of solid 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine shatters on the floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), safety goggles, and a lab coat.[2][4] If dust is visible, wear an N95 or half-mask respirator.[1][2][3][4]

  • Containment: Cover the spill gently with paper towels dampened with ethanol or water to prevent dust generation.[1][3][4] Do not dry sweep.[1][2][3][4]

  • Cleanup:

    • Scoop up the damp material using a plastic scoop.[3][4]

    • Place material into a wide-mouth jar.

    • Wipe the surface 3 times with ethanol-soaked pads.[1][2][3][4]

  • Disposal: Label the jar as "Hazardous Waste Debris (Toxic)" and submit for pickup.

Regulatory Compliance (RCRA)

While 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you).[1][2]

  • Waste Code Assignment:

    • Unlisted Hazardous Waste: Due to toxicity and potential reactivity.[1][3][4]

    • D001 (Ignitable): Only if in a flammable solvent (Flash point <60°C).[1][2][3][4]

    • D003 (Reactive): Potential assignment if the vinyl group is deemed unstable/explosive without inhibition.[1][3][4] Recommendation: Classify as reactive-capable to ensure safer handling by the TSDF.

  • TSDF Requirement: The facility must be permitted for incineration (Fuel Blending or Direct Burn).[1][3][4] Landfill is prohibited for this class of organic heterocycles.[1][3][4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole).[1][2][3][4] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press (US); 2011.[1][2][3][4] Section 6.D, Working with Chemicals of Specific Hazard Class (Reactive Materials).[2][4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1][3][4] Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel functional groups onto heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine, also known as 3-vinyl-7-azaindole, is a versatile building block with significant potential in the development of new therapeutic agents. However, its unique chemical structure, combining the 7-azaindole core with a reactive vinyl group, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile: A Tale of Two Moieties

The safe handling of any chemical begins with a comprehensive understanding of its intrinsic hazards. In the absence of a specific Safety Data Sheet (SDS) for 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine, a conservative approach is to evaluate the risks associated with its constituent parts: the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and the ethenyl (vinyl) substituent.

The 7-azaindole scaffold, while a critical component in many bioactive molecules, can present its own set of challenges. It is known to be a skin and eye irritant.[1][2] The addition of the vinyl group introduces a higher degree of reactivity and potential for other hazards. Vinylpyridines are recognized as highly reactive monomers that can undergo polymerization.[3][4][5] This reactivity also contributes to their flammability and toxicity. Vinylpyridines are generally classified as toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[6] Furthermore, some individuals may develop an allergic skin reaction upon exposure.

It is also crucial to recognize that pyridine derivatives can be absorbed through the skin, which can increase overall exposure.[7] Therefore, direct contact must be meticulously avoided.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is paramount when handling 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine. The following table outlines the recommended PPE, moving from foundational to specialized protection.

Protection Level Personal Protective Equipment (PPE) Rationale and Key Considerations
Primary Barrier Chemical-resistant glovesStandard nitrile gloves may offer limited protection. Given the reactivity of vinylpyridines, more robust options such as butyl rubber or other gloves specifically rated for pyridine and reactive alkenes are recommended. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[8]
Safety goggles with side shields or a face shieldProtects against splashes and potential projectiles. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1][6]
Laboratory coatA flame-resistant lab coat is advisable due to the flammability of vinylpyridines. Ensure the coat is fully buttoned.
Secondary Barrier Chemical fume hoodAll manipulations of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure to its vapors.[7]
Respiratory Protection Air-purifying respirator with appropriate cartridgesIn situations where a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used. Users must be properly fit-tested and trained in respirator use.[6][9][10]

Operational Blueprint: From Receipt to Reaction

A systematic workflow is essential to minimize risk. The following step-by-step guide and accompanying workflow diagram provide a clear operational plan for the safe handling of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine.

Step-by-Step Handling Protocol:
  • Preparation and Area Inspection: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items and ensure that emergency equipment, such as a safety shower and eyewash station, is accessible and functional.

  • Donning PPE: Put on all required PPE as outlined in the table above, starting with the lab coat, followed by safety goggles, and finally, chemical-resistant gloves.

  • Compound Handling:

    • Carefully open the container within the fume hood.

    • Use appropriate tools (e.g., spatula, powder funnel) to weigh and transfer the solid compound. Avoid creating dust.

    • If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing. Be mindful that many organic solvents are also flammable.

  • During the Reaction:

    • Keep the reaction vessel clearly labeled and within the fume hood.

    • Maintain a safe distance from the reaction and use a blast shield if there is a risk of explosion or vigorous reaction.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction and Decontamination:

    • Quench the reaction carefully according to your established protocol.

    • Clean all glassware and equipment that came into contact with the compound using an appropriate solvent, all within the fume hood.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove gloves last and wash your hands thoroughly with soap and water.

Workflow for Safe Handling

Safe Handling Workflow for 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Operation & Clear Workspace PPE_On 2. Don Full PPE Prep->PPE_On Proceed Handle 3. Weigh & Transfer in Fume Hood PPE_On->Handle Proceed React 4. Conduct Reaction in Fume Hood Handle->React Proceed Decon 5. Decontaminate Workspace & Glassware React->Decon Reaction Complete Waste 6. Segregate & Label Waste Decon->Waste Proceed PPE_Off 7. Doff PPE & Wash Hands Waste->PPE_Off Proceed

Caption: A stepwise workflow for the safe handling of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine.

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine and any associated contaminated materials is a critical final step in the handling process. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation and Collection:
  • Solid Waste: Collect unreacted 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine and any contaminated solid materials (e.g., filter paper, contaminated paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a separate, labeled, and sealed hazardous waste container.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container.

Never pour chemical waste down the drain.[3] Organic substances, particularly those that are toxic and flammable, require specialized disposal.[5]

Disposal Method:

The recommended disposal method for pyridine and its derivatives is incineration at a licensed hazardous waste facility.[6][11] This high-temperature process ensures the complete destruction of the compound. Always follow your institution's specific hazardous waste disposal procedures and consult with your environmental health and safety (EHS) department for guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools to collect the absorbed material into a sealed container for disposal. For large spills, or if you are not trained, evacuate the area and contact your institution's EHS department or emergency response team.[4]

By adhering to these guidelines, researchers can confidently and safely work with 3-Ethenyl-1H-pyrrolo[2,3-B]pyridine, harnessing its synthetic potential while prioritizing personal and environmental safety.

References

  • 4-Vinylpyridine - Scientific Polymer Products. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - 4-Vinylpyridine, stabilized. (2017, May 11). G-Biosciences. Retrieved from [Link]

  • Common Name: PYRIDINE, 2-METHYL-5- VINYL HAZARD SUMMARY. (2002, June). New Jersey Department of Health. Retrieved from [Link]

  • Safe Disposal of Laboratory Chemicals. (2025, August 26). Environmental Marketing. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Pyridine: incident management. (2015, October 15). GOV.UK. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • FACT Sheet - Glove Selection. (2014, September 4). Los Alamos National Laboratory. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.